2,5-Dichlorobenzophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,5-dichlorophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVKIHMGRWRACA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
150347-09-4 | |
| Record name | Methanone, (2,5-dichlorophenyl)phenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150347-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30332482 | |
| Record name | 2,5-Dichlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16611-67-9 | |
| Record name | 2,5-Dichlorobenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16611-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dichlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,5-Dichlorobenzophenone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,5-dichlorobenzophenone, a key intermediate in the pharmaceutical and polymer industries, through the Friedel-Crafts acylation of 1,4-dichlorobenzene. This document details the underlying chemical principles, optimized experimental protocols, and quantitative data to support research and development efforts.
Introduction
The Friedel-Crafts acylation is a fundamental and versatile method for the formation of carbon-carbon bonds and the introduction of a keto-functional group to an aromatic ring. The synthesis of this compound involves the reaction of 1,4-dichlorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
The presence of two chlorine atoms on the aromatic substrate deactivates the ring towards electrophilic substitution, making the reaction conditions a critical factor in achieving high yields and purity.[1][2] This guide outlines a well-documented and high-yield procedure for this transformation.
Reaction Mechanism and Workflow
The synthesis proceeds via a classic electrophilic aromatic substitution mechanism. The key steps involve the formation of a highly reactive acylium ion, its subsequent attack on the electron-rich (despite deactivation) dichlorobenzene ring, and the final deprotonation to restore aromaticity.
Figure 1: Reaction mechanism for the Friedel-Crafts acylation of 1,4-dichlorobenzene.
The overall experimental workflow involves reaction setup, controlled heating, quenching, and purification of the final product.
Figure 2: General experimental workflow for the synthesis and purification.
Data Presentation: Reaction Parameters
The efficiency of the Friedel-Crafts acylation is highly dependent on the stoichiometry of the reactants and the reaction conditions. The following table summarizes data from a high-yield protocol.
| Parameter | Value | Reference |
| Reactants | ||
| 1,4-Dichlorobenzene | 1.4 equivalents | [3] |
| Benzoyl Chloride | 1.0 equivalent | [3] |
| Catalyst | ||
| Aluminum Chloride (AlCl₃) | 2.2 equivalents | [3] |
| Reaction Conditions | ||
| Initial Heating | 80°C | [3] |
| Reaction Temperature | 140°C (1 hr) then 175°C (0.5 hr) | [3] |
| Outcome | ||
| Yield | 80% (after recrystallization) | [3] |
| Isomeric Purity | > 99.5% (for similar reactions) | [4] |
Note: While some reports indicate low yields (8-20%) for this reaction, attributed to the deactivating effect of the chlorine substituents, the optimized conditions presented here demonstrate a significantly improved outcome.[1]
Detailed Experimental Protocol
This protocol is adapted from a patented procedure demonstrating high efficiency.[3]
Materials:
-
1,4-Dichlorobenzene (DCB)
-
Benzoyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Toluene
-
Hexane
-
Aqueous Sodium Bicarbonate (NaHCO₃)
-
Ice and Water
Equipment:
-
A large three-necked flask (e.g., 22 L for the described scale)
-
Mechanical stirrer
-
Thermometer
-
Heating mantle
-
Vigreux column connected to a gas scrubber (e.g., aqueous NaOH) for HCl gas
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 22 L three-necked flask equipped with a mechanical stirrer, thermometer, and a Vigreux column attached to a scrubbing tower, add 1,4-dichlorobenzene (3.0 kg, 20.4 mol) and benzoyl chloride (2.6 kg, 18.5 mol).
-
Homogenization: Heat the mixture to 80°C with stirring until a homogeneous solution is formed.[3]
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (5.5 kg, 41.25 mol) over approximately 12 minutes. The addition is exothermic and will generate HCl gas, which must be neutralized in the scrubber. The molar ratio of AlCl₃ to DCB to benzoyl chloride is approximately 2.2:1.4:1.0.[3]
-
Reaction Heating Profile:
-
Heat the resulting mixture to 140°C over 60 minutes.
-
Continue heating from 140°C to 175°C over the next 30 minutes.
-
Once the temperature reaches 175°C, discontinue heating.
-
-
Cooling and Quenching: Allow the reaction mixture to cool to 80°C over approximately two hours. Cautiously pour the warm mixture into a well-stirred vessel containing a slurry of ice (approx. 15 kg) and water (approx. 25 L) over 30 minutes to decompose the aluminum chloride complex.
-
Isolation of Crude Product: Collect the precipitated organic solid by filtration.
-
Workup:
-
Dissolve the filtered solid in toluene (7 L).
-
Wash the toluene solution with an aqueous sodium bicarbonate solution to remove any acidic impurities, followed by a water wash.
-
Dry the organic layer over an appropriate drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
-
Purification:
-
Remove the toluene by distillation under reduced pressure.
-
Recrystallize the resulting crude solid from a mixture of hexane and toluene to yield pure this compound.[3] The final product is typically a solid with a reported melting point.
-
Logical Relationships in Synthesis
The success of the synthesis is governed by the interplay between the substrate's reactivity, the catalyst's activity, and the process conditions.
Figure 3: Key factors influencing the synthesis of this compound.
Conclusion
The Friedel-Crafts acylation of 1,4-dichlorobenzene provides a direct and efficient route to this compound. While the deactivated nature of the substrate presents a challenge, the use of a stoichiometric excess of aluminum chloride and elevated temperatures allows for high conversion and excellent yields. The detailed protocol provided herein serves as a robust starting point for laboratory-scale synthesis and process development. Careful control over reaction parameters and a thorough purification process are paramount to achieving a high-purity final product suitable for applications in drug discovery and materials science.
References
Spectroscopic Profile of 2,5-Dichlorobenzophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dichlorobenzophenone (C₁₃H₈Cl₂O), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.
Core Spectroscopic Data
The quantitative spectroscopic data for this compound is summarized in the tables below. It is important to note that while spectral data for this compound exists in various databases, publicly accessible, detailed peak lists with assignments are limited. The data presented here is a combination of referenced database information and predicted values based on the analysis of closely related structural analogs.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.80 - 7.70 | Multiplet | 2H | Protons ortho to carbonyl (unsubstituted ring) |
| ~7.65 - 7.55 | Multiplet | 1H | Proton para to carbonyl (unsubstituted ring) |
| ~7.50 - 7.40 | Multiplet | 2H | Protons meta to carbonyl (unsubstituted ring) |
| ~7.45 | Doublet | 1H | H-6 (proton ortho to carbonyl, adjacent to Cl) |
| ~7.35 | Doublet of Doublets | 1H | H-4 (proton between two Cl atoms) |
| ~7.30 | Doublet | 1H | H-3 (proton ortho to Cl) |
Disclaimer: The ¹H NMR data is predicted based on established chemical shift values for substituted benzophenones. Actual experimental values may vary slightly.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~195 | Carbonyl Carbon (C=O) |
| ~138 | Quaternary Carbon (C-1', unsubstituted ring) |
| ~137 | Quaternary Carbon (C-1, dichlorinated ring) |
| ~133 | CH (para to carbonyl, unsubstituted ring) |
| ~132 | Quaternary Carbon (C-2, attached to Cl) |
| ~131 | CH (dichlorinated ring) |
| ~130 | CH (ortho to carbonyl, unsubstituted ring) |
| ~129 | Quaternary Carbon (C-5, attached to Cl) |
| ~128 | CH (meta to carbonyl, unsubstituted ring) |
| ~127 | CH (dichlorinated ring) |
Note: The ¹³C NMR data is based on information available in the PubChem database, which references spectral data from commercial libraries.[1]
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~1670 | Strong | C=O (Ketone) Stretch |
| ~1600 - 1450 | Medium | Aromatic C=C Ring Stretch |
| ~1300 - 1000 | Strong | C-Cl Stretch |
| ~900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending |
Note: The IR data is based on typical absorption frequencies for aromatic ketones and chlorinated aromatic compounds.
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 252 | ~65 | [M+2]⁺• Isotope Peak |
| 250 | 100 | [M]⁺• Molecular Ion |
| 215 | Moderate | [M-Cl]⁺ |
| 175 | High | [C₆H₄ClCO]⁺ (Dichlorobenzoyl cation) |
| 139 | Moderate | [C₆H₄Cl]⁺ |
| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | High | [C₆H₅]⁺ (Phenyl cation) |
Note: The mass spectrometry data is based on typical fragmentation patterns for benzophenones and the isotopic distribution of chlorine. The molecular ion peak is expected to show a characteristic 3:1 ratio for the [M]⁺• and [M+2]⁺• peaks due to the presence of two chlorine atoms.[1]
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Key acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz or 125 MHz). A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. Typical parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. Several hundred to a few thousand scans may be required to obtain a high-quality spectrum due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent disc using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty spectrometer is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common method. The sample, dissolved in a volatile solvent, is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities. The separated compound then enters the mass spectrometer's ion source. In EI, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualization of Analytical Workflow
The logical flow of spectroscopic analysis for the characterization of a chemical compound like this compound can be visualized as follows.
Caption: Workflow for the spectroscopic characterization of this compound.
References
Physical and chemical properties of 2,5-Dichlorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichlorobenzophenone is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a benzophenone core with two chlorine substituents on one of the phenyl rings, imparts specific reactivity and properties that are leveraged in various industrial and research applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its applications, particularly within the pharmaceutical and chemical industries.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Chemical Name | (2,5-dichlorophenyl)(phenyl)methanone | [1] |
| Synonyms | 2,5-Dichlorophenyl phenyl ketone | [1] |
| CAS Number | 16611-67-9 | [1] |
| Molecular Formula | C₁₃H₈Cl₂O | [1][2] |
| Molecular Weight | 251.11 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 87-88 °C | [4] |
| Boiling Point | 369.9 °C at 760 mmHg | [5] |
| Density | 1.311 g/cm³ (Predicted) | [5] |
| Flash Point | 156.4 °C | [5] |
| Solubility | Sparingly soluble in water.[3] |
Table 2: Spectral Data
| Spectroscopic Technique | Data Summary | Reference |
| ¹³C NMR | Spectra available on PubChem. | [1] |
| Mass Spectrometry (GC-MS) | Spectra available on PubChem. | [1] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra available on PubChem. | [1] |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
The most common method for the synthesis of this compound is the Friedel-Crafts acylation of 1,4-dichlorobenzene with benzoyl chloride using a Lewis acid catalyst, typically aluminum chloride.[3]
Materials:
-
1,4-Dichlorobenzene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Toluene
-
Hexane
-
Ice
-
Water
-
Aqueous sodium bicarbonate solution
-
Three-necked flask equipped with a mechanical stirrer, thermometer, and condenser with a gas outlet to an aqueous NaOH scrub tower.
Procedure:
-
To a 22 L three-necked flask, add 1,4-dichlorobenzene (3 kg, 26.4 mol) and benzoyl chloride (2.6 kg, 18.55 mol).[6]
-
Heat the mixture to 80 °C to obtain a homogeneous solution.[6]
-
With stirring, add anhydrous aluminum chloride (5.5 kg, 41.25 mol) over 12 minutes. The molar ratio of AlCl₃ to 1,4-dichlorobenzene to benzoyl chloride should be approximately 2.2:1.4:1.0.[6]
-
Heat the resulting mixture to 140 °C over 60 minutes, and then increase the temperature to 175 °C and maintain for 30 minutes.[6]
-
Stop the heating and allow the mixture to cool to 80 °C over two hours.[6]
-
Carefully pour the reaction mixture into a well-stirred mixture of approximately 25 L of water and 15 kg of ice over 30 minutes to quench the reaction.[6]
-
Collect the resulting organic solid by filtration.[6]
-
Dissolve the crude solid in 7 L of toluene.[6]
-
Wash the toluene solution with aqueous sodium bicarbonate and then dry the organic layer.[6]
-
Remove the toluene by distillation.[6]
-
The pure this compound can be isolated by recrystallization from a mixture of hexane and toluene, yielding approximately 80% of the final product.[6]
Recrystallization for Purification
Recrystallization is a critical step to obtain high-purity this compound. A two-solvent system is often effective.
General Protocol for Two-Solvent Recrystallization:
-
Dissolve the crude this compound in a minimum amount of a hot solvent in which it is readily soluble (e.g., toluene).
-
While the solution is hot, add a second solvent in which the compound is less soluble (e.g., hexane) dropwise until the solution becomes cloudy, indicating saturation.[7]
-
If persistent cloudiness occurs, add a small amount of the first solvent to redissolve the precipitate.
-
Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to promote crystallization.[7]
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.[7]
-
Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Below is a diagram illustrating the experimental workflow for the synthesis and purification of this compound.
Applications in Research and Drug Development
This compound is a valuable building block in organic synthesis with several key applications:
-
Pharmaceutical Intermediate: It serves as a precursor in the synthesis of various pharmaceutical compounds. The dichlorinated phenyl group can be a key structural motif or can be further functionalized.[6][8]
-
Photoinitiator: In polymer chemistry, it can act as a photoinitiator, absorbing UV light to generate free radicals that initiate polymerization reactions. This is particularly useful in the curing of coatings and adhesives.[3][8]
-
UV Filter: Its ability to absorb UV radiation makes it a potential component in cosmetic formulations as a UV filter, protecting against sun damage.[8]
-
Agrochemical Synthesis: Similar to its role in pharmaceuticals, it is also used as an intermediate in the production of agrochemicals.[3][8]
Due to its primary role as a synthetic intermediate, there is limited information available regarding its direct biological activity or involvement in specific signaling pathways. Its utility in drug development is primarily as a starting material for the construction of more complex, biologically active molecules.
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[5]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound | C13H8Cl2O | CID 458188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 错误页 [amp.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 16611-67-9 [chemicalbook.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. chemimpex.com [chemimpex.com]
In-Depth Technical Guide to 2,5-Dichlorobenzophenone (CAS Number 16611-67-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Dichlorobenzophenone (CAS No. 16611-67-9), a halogenated aromatic ketone. The document details its chemical and physical properties, a well-established synthesis protocol, and its primary industrial applications. A significant portion of this guide is dedicated to a thorough review of its known hazards and safety information, based on available safety data sheets and toxicological literature. It is critical to note that while this compound serves as an intermediate in the synthesis of potentially bioactive molecules, there is a significant lack of publicly available data on its own biological activities, mechanism of action, and specific toxicological profile. This guide highlights these data gaps to underscore areas for future research.
Chemical and Physical Properties
This compound is a dichlorinated derivative of benzophenone.[1] The presence of chlorine atoms on the phenyl ring influences its chemical reactivity and physical properties.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (2,5-dichlorophenyl)(phenyl)methanone | [1] |
| Synonyms | 2,5-Dichlorophenyl phenyl ketone | [3] |
| CAS Number | 16611-67-9 | [3] |
| Molecular Formula | C₁₃H₈Cl₂O | [4] |
| Molecular Weight | 251.11 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 87-88 °C | [3] |
| Boiling Point | 369.9 °C at 760 mmHg | [3] |
| Density | 1.311 g/cm³ (Predicted) | [3] |
| Solubility | Sparingly soluble in water | [2] |
| Flash Point | 156.4 °C | [3] |
| Vapor Pressure | 1.15E-05 mmHg at 25°C | [3] |
Synthesis
The primary and well-documented method for synthesizing this compound is through a Friedel-Crafts acylation reaction.[2] This involves the electrophilic substitution of 1,4-dichlorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.[2]
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
1,4-Dichlorobenzene
-
Benzoyl chloride
-
Aluminum chloride (anhydrous)
-
Toluene
-
Hexane
-
Ice
-
Water
-
Aqueous sodium bicarbonate solution
-
22 L three-necked flask equipped with a thermometer, mechanical stirrer, and a Vigreux column connected to an aqueous NaOH scrubbing tower.
Procedure:
-
To the reaction flask, add 1,4-dichlorobenzene (3 kg, 26.4 mol) and benzoyl chloride (2.6 kg, 18.55 mol).
-
Heat the mixture to 80°C to obtain a homogeneous solution.
-
Over a period of 12 minutes, gradually add aluminum chloride (5.5 kg, 41.25 mol) with continuous stirring.
-
Increase the temperature of the resulting mixture to 140°C over 60 minutes.
-
Further, heat the mixture to 175°C over 30 minutes.
-
Cease heating and allow the mixture to cool to 80°C over two hours.
-
Pour the cooled mixture into a well-stirred mixture of approximately 25 L of water and 15 kg of ice over 30 minutes.
-
Collect the resulting organic solid by filtration.
-
Dissolve the solid in 7 L of toluene.
-
Wash the toluene solution with aqueous sodium bicarbonate and then dry it.
-
Remove the toluene by distillation.
-
Recrystallize the crude product from hexane and toluene to yield pure this compound.
This protocol has been reported to yield approximately 80% of the pure product.[5]
Caption: Synthesis workflow for this compound.
Applications
This compound is primarily utilized as a chemical intermediate in various industrial processes.
-
Photoinitiator: It can be used as a photoinitiator in photopolymerization reactions.[2] Upon exposure to UV light, it can generate free radicals that initiate polymerization.[2]
-
Pharmaceutical and Agrochemical Synthesis: It serves as a starting material in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[5]
-
Polymer Synthesis: It is a precursor for the preparation of substituted para-polyphenylenes through metal-catalyzed aryl coupling reactions.[5]
-
UV Absorber: Due to its benzophenone core, it has applications as a UV absorber in plastics and coatings.[2]
Biological Activity and Signaling Pathways
There is a significant lack of publicly available scientific literature detailing the biological activity, mechanism of action, or specific signaling pathway interactions of this compound. Its primary role is as a synthetic intermediate.
It is worth noting that other dichlorobenzophenone isomers and related compounds have been investigated for biological activity. For example, 4,4'-dichlorobenzophenone, a transformation product of DDT, has been shown to exhibit estrogenic effects by binding to estrogen receptors (ERα and ERβ) and promoting the proliferation of MCF-7 cells in an ER-dependent manner.[6] However, it is crucial to emphasize that these findings cannot be directly extrapolated to this compound due to potential differences in structure-activity relationships.
Future research is required to elucidate any potential biological effects of this compound.
Caption: Information Gaps for this compound.
Hazards and Safety Information
This compound is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[7]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Reference(s) |
| Skin Irritation | 2 | H315: Causes skin irritation | [7] |
| Eye Irritation | 2 | H319: Causes serious eye irritation | [7] |
| Specific target organ toxicity – single exposure | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation | [7] |
| Acute toxicity, oral (potential) | 4 | H302: Harmful if swallowed | [1] |
| Acute toxicity, dermal (potential) | 4 | H312: Harmful in contact with skin | [1] |
| Acute toxicity, inhalation (potential) | 4 | H332: Harmful if inhaled | [1] |
Note: The acute toxicity classifications are indicated as "potential" as they are listed in some databases but are often accompanied by "no data available" in detailed safety data sheets.[3][7]
Toxicological Summary
Detailed toxicological studies on this compound are limited. Safety data sheets consistently report "no data available" for acute oral, dermal, and inhalation toxicity, as well as for carcinogenicity, germ cell mutagenicity, and reproductive toxicity.[3][7] Long-term exposure effects are not well-documented, but structural similarities to other chlorinated aromatic compounds suggest potential for bioaccumulation and organ toxicity.[2]
Handling and Personal Protective Equipment (PPE)
Standard laboratory safety precautions should be strictly followed when handling this compound.
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Caption: Hazard classification and response summary.
Ecotoxicity
Data on the ecotoxicity of this compound is largely unavailable. Safety data sheets indicate "no data available" for toxicity to fish, daphnia, and algae.[7] Given its chemical nature as a chlorinated aromatic compound and its low water solubility, it may be persistent in the environment and bioaccumulate. Discharge into the environment should be avoided.
Conclusion
This compound is a valuable chemical intermediate with well-defined physical properties and a straightforward synthesis. Its primary applications are in the polymer and chemical synthesis industries. While its acute hazards as an irritant are established, there is a significant and critical lack of data regarding its specific biological activities, mechanisms of action, and chronic toxicological effects. This represents a substantial knowledge gap. For researchers and professionals in drug development, while this compound may be a useful precursor, its own biological and toxicological profile remains to be determined and should be a focus of future investigation before any assumptions about its inertness can be made.
References
- 1. This compound | C13H8Cl2O | CID 458188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 16611-67-9 [chemicalbook.com]
- 6. Comparative in vitro and in silico study on the estrogenic effects of 2,2-bis(4-chlorophenyl)ethanol, 4,4'-dichlorobenzophenone and DDT analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
Navigating the Solubility of 2,5-Dichlorobenzophenone: A Technical Guide for Researchers
For Immediate Release
This technical guide offers an in-depth exploration of the solubility characteristics of 2,5-Dichlorobenzophenone (C₁₃H₈Cl₂O), a crucial intermediate in the synthesis of pharmaceuticals and polymers. Aimed at researchers, scientists, and professionals in drug development, this document consolidates available data, provides a qualitative solubility assessment, and details a comprehensive experimental protocol for precise solubility determination in common organic solvents.
Core Physical and Chemical Properties
Qualitative Solubility Profile
Based on the principle of "like dissolves like," this compound is expected to exhibit greater solubility in non-polar and moderately polar organic solvents compared to polar solvents. The presence of the aromatic rings and chlorine atoms contributes to its non-polar character, while the ketone group introduces a degree of polarity.
Qualitative evidence from synthetic procedures indicates that this compound can be recrystallized from a mixture of hexane and toluene.[2] This suggests that it is soluble in these solvents, particularly at elevated temperatures, with lower solubility at reduced temperatures, a prerequisite for effective recrystallization.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.
| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Acetone | C₃H₆O | 5.1 | |||
| Dichloromethane | CH₂Cl₂ | 3.1 | |||
| Ethanol | C₂H₅OH | 4.3 | |||
| Ethyl Acetate | C₄H₈O₂ | 4.4 | |||
| Hexane | C₆H₁₄ | 0.1 | |||
| Methanol | CH₃OH | 5.1 | |||
| Toluene | C₇H₈ | 2.4 |
Experimental Protocol for Solubility Determination
To empower researchers in generating precise and reliable solubility data, the following detailed experimental protocol for the isothermal shake-flask method is provided. This method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.
Objective: To determine the equilibrium solubility of this compound in a selection of common organic solvents at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Standard laboratory glassware and equipment
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by sampling at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a chemically resistant syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved solid particles.
-
Dilute the filtered solution with the same solvent to a concentration within the calibrated range of the analytical instrument.
-
-
Analysis:
-
Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
A calibration curve should be prepared using standard solutions of known concentrations of this compound in the respective solvent.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution from the analytical results, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagrams, generated using the DOT language, illustrate the logical workflow for solubility determination.
This technical guide provides a foundational understanding of the solubility of this compound and equips researchers with the necessary tools to generate critical experimental data. Accurate solubility information is paramount for the successful design and optimization of chemical processes in pharmaceutical and materials science applications.
References
An In-depth Technical Guide on the Molecular Structure and Crystal Packing of 2,5-Dichlorobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure and crystal packing of 2,5-Dichlorobenzophenone, a halogenated aromatic ketone of interest in medicinal chemistry and materials science. This document details the key structural features, intermolecular interactions, and the experimental protocols used for its characterization, presenting data in a clear and accessible format for researchers, scientists, and professionals in drug development.
Molecular Structure
This compound (C₁₃H₈Cl₂O) consists of a central carbonyl group connecting a phenyl ring and a 2,5-dichlorophenyl ring. The presence of the chlorine atoms on one of the phenyl rings significantly influences the molecule's electronic properties and steric conformation.
A diagram of the molecular structure is presented below, generated using the crystallographically determined atomic coordinates.
Caption: Molecular structure of this compound.
Key Structural Parameters
The precise arrangement of atoms within the this compound molecule has been determined by single-crystal X-ray diffraction. The key bond lengths and angles are summarized in the tables below. This data is essential for understanding the molecule's geometry and for computational modeling studies.
Table 1: Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Length (Å) |
| C7 | O1 | 1.223(3) |
| C5 | C7 | 1.501(4) |
| C7 | C8 | 1.505(4) |
| C9 | Cl1 | 1.731(3) |
| C12 | Cl2 | 1.734(3) |
| C1 | C2 | 1.385(4) |
| C2 | C3 | 1.381(5) |
| C3 | C4 | 1.378(5) |
| C4 | C5 | 1.393(4) |
| C5 | C6 | 1.391(4) |
| C6 | C1 | 1.381(4) |
| C8 | C9 | 1.389(4) |
| C9 | C10 | 1.379(4) |
| C10 | C11 | 1.371(5) |
| C11 | C12 | 1.378(5) |
| C12 | C13 | 1.381(4) |
| C13 | C8 | 1.388(4) |
Table 2: Selected Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Angle (°) |
| O1 | C7 | C5 | 120.7(3) |
| O1 | C7 | C8 | 120.2(3) |
| C5 | C7 | C8 | 119.1(2) |
| C6 | C5 | C4 | 118.4(3) |
| C6 | C5 | C7 | 120.5(3) |
| C4 | C5 | C7 | 121.1(3) |
| C13 | C8 | C9 | 118.6(3) |
| C13 | C8 | C7 | 121.5(3) |
| C9 | C8 | C7 | 119.9(2) |
| C10 | C9 | C8 | 121.1(3) |
| C10 | C9 | Cl1 | 119.4(2) |
| C8 | C9 | Cl1 | 119.5(2) |
| C11 | C12 | C13 | 120.7(3) |
| C11 | C12 | Cl2 | 119.7(3) |
| C13 | C12 | Cl2 | 119.6(2) |
Table 3: Selected Torsion Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |
| C6 | C5 | C7 | O1 | -14.6(5) |
| C4 | C5 | C7 | O1 | 165.9(3) |
| C6 | C5 | C7 | C8 | 166.1(3) |
| C4 | C5 | C7 | C8 | -13.4(4) |
| C13 | C8 | C7 | O1 | 47.7(4) |
| C9 | C8 | C7 | O1 | -133.2(3) |
| C13 | C8 | C7 | C5 | -133.0(3) |
| C9 | C8 | C7 | C5 | 46.1(4) |
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystalline state, known as crystal packing, is governed by a network of intermolecular interactions. In the case of this compound, the packing is primarily influenced by weak intermolecular forces, including hydrogen bonds and halogen bonds.
The crystal system and space group provide a fundamental description of the crystal's symmetry.
Table 4: Crystallographic Data
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.136(2) |
| b (Å) | 9.923(2) |
| c (Å) | 11.458(2) |
| α (°) | 90 |
| β (°) | 107.03(3) |
| γ (°) | 90 |
| Volume (ų) | 1102.1(4) |
| Z | 4 |
The crystal packing of this compound is characterized by a herringbone-like arrangement of molecules. This packing is stabilized by a combination of C-H···O hydrogen bonds and Cl···Cl halogen interactions.
Caption: Schematic of the crystal packing of this compound.
Experimental Protocols
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is outlined below, based on established Friedel-Crafts acylation methodology.
Caption: Workflow for the synthesis of this compound.
Procedure:
-
Reaction Setup: To a solution of 1,4-dichlorobenzene in a suitable solvent, benzoyl chloride is added.
-
Catalysis: Anhydrous aluminum chloride (AlCl₃) is added portion-wise as the catalyst.
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is cooled to room temperature and poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate) to afford pure this compound as a white to off-white crystalline solid.
Single-Crystal X-ray Diffraction
The determination of the molecular and crystal structure of this compound was performed using single-crystal X-ray diffraction.
Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of this compound in a mixture of ethanol and water at room temperature.
Data Collection: A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images were collected by rotating the crystal through a range of angles.
Structure Solution and Refinement: The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The final structural model was validated using standard crystallographic software.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and crystal packing of this compound. The quantitative data presented in the tables, derived from single-crystal X-ray diffraction, offers a precise description of the molecular geometry. The analysis of the crystal packing reveals the importance of weak intermolecular interactions in directing the solid-state assembly of the molecules. The detailed experimental protocols for synthesis and crystallographic analysis serve as a valuable resource for researchers working with this compound and related structures. This comprehensive information is crucial for applications in drug design, where understanding molecular conformation and intermolecular interactions is paramount, and in materials science for the rational design of crystalline materials with desired properties.
Technical Guide: Health and Safety Precautions for 2,5-Dichlorobenzophenone
This document provides a comprehensive overview of the health and safety handling precautions for 2,5-Dichlorobenzophenone (CAS No: 16611-67-9). The information is compiled from safety data sheets and chemical databases to ensure researchers, scientists, and drug development professionals can implement appropriate safety measures.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS).[1][2][3][4] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[2][3][4] Long-term exposure risks are not well-documented, but structural similarities to other chlorinated aromatic compounds suggest caution regarding potential bioaccumulation and organ toxicity.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2][5] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2][5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2][3][4] |
Precautionary Statements (Selected):
-
Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[3]
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing).
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[2][3]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[2][3]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₈Cl₂O[3] |
| Molecular Weight | 251.11 g/mol [3] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 87-88°C[3] |
| Boiling Point | 369.9°C at 760 mmHg[3] |
| Flash Point | 156.4°C[3] |
| Density | 1.311 g/cm³[3] |
| Vapor Pressure | 1.15 x 10⁻⁵ mmHg at 25°C[3] |
| Solubility | Sparingly soluble in water |
Toxicological Information
While the substance is classified for its irritant properties, comprehensive quantitative toxicological data is limited.
Table 3: Toxicological Data Summary
| Toxicity Endpoint | Result |
|---|---|
| Acute Oral Toxicity | No data available |
| Acute Dermal Toxicity | No data available |
| Acute Inhalation Toxicity | No data available |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2)[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2A)[1][2] |
| Respiratory or Skin Sensitization | No data available |
| Germ Cell Mutagenicity | No data available |
| Carcinogenicity | No data available |
| Reproductive Toxicity | No data available |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3)[2][3] |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available |
Experimental Protocols
The safety data sheets reviewed for this guide affirm the GHS classifications based on existing data; however, they do not provide detailed methodologies for the underlying toxicological experiments. Researchers should consult specialized toxicological databases for in-depth study protocols.
Safe Handling and Exposure Control
A systematic approach is necessary to minimize exposure and ensure safety.
Caption: Workflow for the Safe Handling of this compound.
Engineering Controls:
-
Work in a well-ventilated area.[2] In an indoor workplace, use a local exhaust system or ensure the process is sealed.[1]
-
Ensure safety showers and eyewash stations are readily accessible and their locations are clearly marked.[1]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to prevent contact.
Table 4: Recommended Personal Protective Equipment
| Protection Type | Specification |
|---|---|
| Eye/Face | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] |
| Skin | Wear impervious, chemical-resistant clothing and gloves (e.g., nitrile rubber).[2][3] |
| Respiratory | If dust or aerosols are generated and exposure limits may be exceeded, use a NIOSH/MSHA-approved full-face respirator with an appropriate particulate filter.[2][6] |
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Prevent the formation of dust and aerosols.[2]
-
Wash hands and face thoroughly after handling.[1]
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2]
-
Keep away from incompatible substances such as strong oxidizing agents.[1]
Emergency Procedures
First-Aid Measures: Immediate and appropriate first aid is critical in the event of an exposure.
Table 5: First-Aid Response Plan
| Exposure Route | Action |
|---|---|
| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. If symptoms persist, seek immediate medical attention.[1][2][3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][2][3] |
| Eye Contact | Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][3] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray (fog), carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[1][2][3]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides (CO, CO₂) and hydrogen chloride gas.[1][6]
-
Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[1][2][3]
Accidental Release Measures:
-
Personal Precautions: Evacuate non-essential personnel. Avoid breathing dust and prevent contact with the substance.[2] Ensure adequate ventilation.[2]
-
Containment and Cleanup: Sweep up the spilled material carefully to avoid generating dust and collect it in a suitable, sealed container for disposal.[1][6] Clean the affected area thoroughly in accordance with environmental regulations.[1] Do not let the product enter drains.
-
Disposal: Dispose of waste in accordance with all applicable regional, national, and local laws and regulations.[1][2]
References
Thermal Decomposition of 2,5-Dichlorobenzophenone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive technical guide on the predicted thermal decomposition of 2,5-Dichlorobenzophenone. It is important to note that a thorough review of scientific literature did not yield specific experimental studies on the thermal decomposition of this particular compound. Therefore, the information presented herein is based on established principles of organic chemistry, data from analogous chlorinated aromatic compounds, and general knowledge of benzophenone stability. The proposed decomposition pathways and products should be considered predictive and require experimental validation.
Executive Summary
This compound, a halogenated aromatic ketone, is a molecule of interest in various fields, including pharmaceutical and polymer synthesis. Understanding its thermal stability and decomposition products is crucial for safety, environmental impact assessment, and process optimization in applications involving elevated temperatures. This guide summarizes the anticipated thermal decomposition behavior of this compound, outlines plausible experimental protocols for its analysis, and presents a hypothetical decomposition pathway. Due to the absence of direct quantitative data, this guide focuses on qualitative predictions and methodological frameworks.
Predicted Thermal Stability and Decomposition Products
Benzophenones, in general, exhibit considerable thermal stability due to the resonance stabilization afforded by the aromatic rings and the carbonyl group. However, the presence of chlorine atoms on one of the phenyl rings in this compound is expected to influence its decomposition profile. The Carbon-Chlorine (C-Cl) bond is typically the most labile site for initial bond cleavage under thermal stress.
Based on studies of the pyrolysis of chlorobenzene and dichlorobenzenes, the thermal decomposition of this compound is likely to proceed through a free-radical mechanism. The primary decomposition products are anticipated to arise from the homolytic cleavage of the C-Cl bonds and the C-C bond between the carbonyl group and the dichlorinated phenyl ring.
Table 1: Predicted Thermal Decomposition Products of this compound
| Plausible Product | Chemical Formula | Formation Pathway (Hypothesized) | Significance |
| 2,5-Dichlorophenyl radical | C₆H₃Cl₂• | Initial C-C bond cleavage between carbonyl and dichlorophenyl ring. | Highly reactive intermediate leading to secondary products. |
| Benzoyl radical | C₇H₅O• | Initial C-C bond cleavage between carbonyl and dichlorophenyl ring. | Reactive intermediate. |
| Chlorine radical | Cl• | Homolytic cleavage of C-Cl bonds. | Highly reactive, can abstract hydrogen or add to aromatic rings. |
| Hydrogen Chloride | HCl | Abstraction of hydrogen atoms by chlorine radicals. | A common inorganic byproduct in the pyrolysis of chlorinated organics. |
| Benzene | C₆H₆ | Hydrogen abstraction by phenyl radicals formed after decarbonylation of benzoyl radicals. | A common, stable aromatic hydrocarbon product. |
| Chlorobenzene | C₆H₅Cl | Recombination of phenyl and chlorine radicals or subsequent reactions. | A potential chlorinated organic byproduct. |
| Dichlorobiphenyls | C₁₂H₈Cl₂ | Dimerization of 2,5-dichlorophenyl radicals. | Formation of more complex, persistent organic pollutants. |
| Benzoic Acid | C₇H₆O₂ | Oxidation of benzoyl radical in the presence of an oxygen source. | Potential product in oxidative thermal decomposition. |
| Carbon Monoxide | CO | Decarbonylation of the benzoyl radical. | A common gaseous byproduct. |
| Carbon Dioxide | CO₂ | Complete oxidation. | Expected in an oxygen-rich environment. |
Proposed Experimental Protocols
To experimentally determine the thermal decomposition products of this compound, a combination of analytical techniques would be required. The most suitable method is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), which allows for the thermal fragmentation of the sample in an inert atmosphere and subsequent separation and identification of the volatile products.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound at various temperatures.
Methodology:
-
Sample Preparation: A small, accurately weighed amount (typically 100-500 µg) of pure this compound is placed into a quartz pyrolysis tube.
-
Pyrolysis: The sample is introduced into a micro-furnace pyrolyzer directly coupled to the GC injector. The pyrolysis is performed at a series of temperatures (e.g., 500 °C, 700 °C, and 900 °C) in an inert atmosphere (e.g., Helium) to assess the temperature-dependent formation of products. A rapid heating rate (e.g., 20 °C/ms) is used to minimize secondary reactions.
-
Gas Chromatography (GC): The pyrolysis products are swept into the GC column by the carrier gas. A non-polar or semi-polar capillary column (e.g., DB-5ms) is suitable for separating the expected aromatic and chlorinated compounds. The oven temperature is programmed to start at a low temperature (e.g., 40 °C) and ramp up to a high temperature (e.g., 300 °C) to elute a wide range of products.
-
Mass Spectrometry (MS): The separated compounds are introduced into a mass spectrometer. Electron Ionization (EI) at 70 eV is used to generate characteristic fragmentation patterns. The mass spectra are recorded over a mass-to-charge ratio (m/z) range of, for example, 35-500 amu.
-
Data Analysis: The resulting chromatogram will show peaks corresponding to the different decomposition products. The mass spectrum of each peak is compared with a spectral library (e.g., NIST) for identification. The relative abundance of each product can be estimated from the peak area in the chromatogram.
Visualizations
Hypothetical Decomposition Pathway
The following diagram illustrates a simplified, hypothetical pathway for the initial stages of the thermal decomposition of this compound based on the principles of bond dissociation energies.
Caption: Hypothetical initial thermal decomposition pathways of this compound.
Experimental Workflow for Py-GC-MS Analysis
The following diagram outlines the logical workflow for the analysis of thermal decomposition products using Pyrolysis-Gas Chromatography-Mass Spectrometry.
Caption: Workflow for the analysis of thermal decomposition products by Py-GC-MS.
Conclusion and Future Work
While direct experimental data on the thermal decomposition of this compound is currently unavailable in the public domain, a predictive analysis based on the behavior of analogous compounds suggests a decomposition pathway initiated by C-C and C-Cl bond cleavage. The primary products are expected to include chlorinated aromatic fragments, benzene derivatives, and inorganic species such as HCl.
To validate these predictions and provide a comprehensive understanding of its thermal decomposition, further experimental studies are essential. The proposed Py-GC-MS protocol offers a robust framework for such an investigation. Detailed analysis of the decomposition products and their formation at different temperatures will be invaluable for researchers and professionals working with this compound in high-temperature applications, ensuring safer handling and a clearer understanding of its environmental fate.
Technical Guide to 2,5-Dichlorobenzophenone for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,5-Dichlorobenzophenone (CAS No. 16611-67-9), focusing on its commercial availability, purity, synthesis, and analytical methodologies. This document is intended to be a valuable resource for professionals in organic synthesis, pharmaceutical development, and materials science.
Introduction
This compound is a chlorinated aromatic ketone with the molecular formula C₁₃H₈Cl₂O. It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][2] Its photochemical properties also make it useful as a UV filter and photoinitiator in polymer chemistry.[1] Understanding the commercial landscape and analytical control of this compound is crucial for its effective application in research and manufacturing.
Commercial Availability and Purity
This compound is readily available from a variety of chemical suppliers. The purity of the commercially available compound is typically high, often exceeding 98%. The most common analytical method cited for purity assessment by suppliers is Gas Chromatography (GC).
Table 1: Commercial Availability and Purity of this compound
| Supplier | CAS Number | Purity Specification | Physical Form |
| Chem-Impex International | 16611-67-9 | ≥ 99% (GC) | White or pale white crystals |
| Santa Cruz Biotechnology | 16611-67-9 | Not specified (Refer to CoA) | Crystalline |
| ChemicalBook Suppliers | 16611-67-9 | ≥ 98% | Off-white to brown crystals |
| Shenzhen Nexcon Pharmatechs Ltd. (via ChemicalBook) | 16611-67-9 | 98% | Not specified |
Note: This table is not exhaustive and represents a snapshot of available data. Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific purity information.
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of 1,4-dichlorobenzene with benzoyl chloride, using aluminum chloride as a catalyst.[2]
Materials:
-
1,4-Dichlorobenzene
-
Benzoyl chloride
-
Aluminum chloride (anhydrous)
-
Toluene
-
Hexane
-
Aqueous sodium bicarbonate solution
-
Ice
-
Water
-
22 L three-necked flask with mechanical stirrer, thermometer, and Vigreux column connected to a NaOH scrub tower.
Procedure:
-
Reaction Setup: To the 22 L flask, add 1,4-dichlorobenzene (3.0 kg, 20.4 mol) and benzoyl chloride (2.6 kg, 18.5 mol). Heat the mixture to 80°C to form a homogeneous solution.
-
Catalyst Addition: With stirring, add anhydrous aluminum chloride (5.5 kg, 41.2 mol) over approximately 12 minutes.
-
Reaction: Heat the resulting mixture to 140°C over 60 minutes, and then increase the temperature to 175°C and hold for 30 minutes.
-
Quenching: Stop the heating and allow the mixture to cool to 80°C. Carefully pour the reaction mixture into a well-stirred mixture of ice (15 kg) and water (25 L).
-
Isolation: Collect the resulting organic solid by filtration.
-
Work-up: Dissolve the crude solid in toluene (7 L). Wash the toluene solution with aqueous sodium bicarbonate and then dry the organic layer.
-
Purification: Remove the toluene by distillation. Recrystallize the resulting solid from a mixture of hexane and toluene to yield pure this compound.[2]
Illustrative Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
While specific validated methods for this compound are not widely published, a general GC-MS method, adaptable from protocols for similar chlorinated aromatic compounds, can be employed for purity analysis and impurity profiling.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Capillary Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating halogenated aromatic compounds.
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound sample in a suitable solvent like acetone or dichloromethane at a concentration of approximately 1 mg/mL.
-
GC-MS Conditions (Representative):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp to 280°C at a rate of 15°C/min
-
Hold at 280°C for 10 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-350
-
-
Data Analysis: The purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks in the chromatogram.
Mandatory Visualizations
The following diagrams illustrate the synthesis and a general analytical workflow for this compound.
Caption: Workflow for the synthesis and purification of this compound.
Caption: A representative workflow for the purity analysis of this compound by GC-MS.
References
Methodological & Application
Application Notes and Protocols: 2,5-Dichlorobenzophenone as a Photoinitiator in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichlorobenzophenone is a halogenated derivative of benzophenone that can function as a Type II photoinitiator for free-radical polymerization.[1] Upon absorption of ultraviolet (UV) light, it can initiate or accelerate the polymerization of various monomers, making it a valuable tool in the synthesis of polymers for applications in coatings, adhesives, and potentially in specialized biomedical materials.[2] Like other benzophenone derivatives, it operates through a hydrogen abstraction mechanism, requiring a co-initiator, typically a tertiary amine, to generate the initiating free radicals.[3][4]
This document provides an overview of the principles of operation, potential applications, and generalized experimental protocols for utilizing this compound as a photoinitiator. Due to a lack of extensive studies specifically detailing the photoinitiation efficiency and kinetics of this compound, the quantitative data and protocols provided herein are based on well-documented benzophenone/amine systems and should be adapted and optimized for specific experimental conditions.
Principle of Operation: A Type II Photoinitiator
This compound functions as a Type II photoinitiator, which means it requires a second molecule, a co-initiator, to produce radicals that initiate polymerization. The general mechanism involves the following steps:
-
Photoexcitation: this compound absorbs UV radiation, promoting it from its ground state to an excited singlet state, which then rapidly converts to a more stable, longer-lived triplet state.
-
Hydrogen Abstraction: The excited triplet state of the benzophenone derivative abstracts a hydrogen atom from a co-initiator, which is typically a tertiary amine with an available hydrogen on the alpha-carbon to the nitrogen.
-
Radical Formation: This hydrogen abstraction results in the formation of two radicals: a ketyl radical from the benzophenone and an aminoalkyl radical from the co-initiator.
-
Initiation: The aminoalkyl radical is generally the more reactive species and initiates the polymerization by adding to a monomer molecule, starting the polymer chain growth. The ketyl radical is less reactive and may participate in termination reactions.
Applications
Benzophenone-based photoinitiators are widely used in various industrial and research applications due to their efficiency and versatility. While specific applications of this compound as a photoinitiator are not extensively documented, its properties suggest its utility in areas such as:
-
UV Curing of Coatings and Inks: The rapid, controlled polymerization initiated by UV light is ideal for curing thin films of coatings on various substrates, providing a hard, durable finish.
-
Adhesives: UV-curable adhesives formulated with photoinitiators like this compound offer on-demand curing, which is advantageous in many assembly processes.
-
Dental Resins and Composites: While camphorquinone is a more common photoinitiator in dentistry, other benzophenone derivatives have been explored.[5] Photoinitiators are crucial for the light-curing of dental fillings and sealants.
-
Biomedical Materials and Drug Delivery: Photopolymerization is a key technique for creating hydrogels and other biocompatible polymers used in drug delivery systems and tissue engineering. The ability to control the polymerization spatially and temporally is a significant advantage.
Data Presentation: Typical Performance of Benzophenone Photoinitiator Systems
The following tables summarize typical experimental conditions and results for the photopolymerization of acrylate monomers using benzophenone and its derivatives as photoinitiators. This data is intended to provide a general reference and starting point for experiments with this compound.
Table 1: Experimental Conditions for Photopolymerization of Acrylate Monomers with Benzophenone/Amine Systems
| Parameter | Typical Range/Value | Notes |
| Photoinitiator | Benzophenone or derivative | 0.1 - 5.0 wt% |
| Co-initiator | Triethylamine (TEA), N-Methyldiethanolamine (MDEA) | 1.0 - 10.0 wt% |
| Monomer | Methyl Methacrylate (MMA), Acrylate Oligomers | - |
| Light Source | Mercury Vapor Lamp, UV LED | Emission spectrum should overlap with the absorption of the photoinitiator. |
| Light Intensity | 10 - 1000 mW/cm² | Higher intensity generally leads to faster polymerization. |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | Oxygen inhibits free-radical polymerization. |
| Temperature | Ambient | - |
Table 2: Representative Quantitative Data for Benzophenone-Initiated Polymerization
| Monomer | Photoinitiator System | Light Intensity (mW/cm²) | Polymerization Time (min) | Monomer Conversion (%) | Reference |
| Methyl Methacrylate | Benzophenone / Triethylamine | - | - | - | [6] |
| Acrylate Blend | Benzophenone / Amine | 100 | 5 | ~60-80 | General Literature |
| Dental Resin | Camphorquinone / Amine | 300 | 5 | 50 - 70 | [1] |
Experimental Protocols
The following are generalized protocols for the use of a benzophenone-type photoinitiator in the polymerization of an acrylate monomer. These should be considered as a starting point and may require optimization for this compound.
Protocol 1: Bulk Photopolymerization of an Acrylate Monomer
-
Formulation Preparation:
-
In a light-protected container (e.g., an amber vial), dissolve the desired amount of this compound (e.g., 1 wt%) in the acrylate monomer.
-
Add the co-initiator, such as triethylamine (e.g., 2 wt%), to the mixture.
-
Stir the mixture in the dark until all components are fully dissolved.
-
-
Degassing:
-
To remove dissolved oxygen, which inhibits polymerization, purge the formulation with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
-
UV Exposure:
-
Place a defined volume of the formulation in a suitable mold or on a substrate.
-
Expose the formulation to a UV light source with an appropriate wavelength and intensity. The exposure time will depend on the desired degree of conversion and the reactivity of the system.
-
-
Polymer Isolation and Characterization:
-
After irradiation, the solid polymer can be removed from the mold.
-
The degree of monomer conversion can be determined using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy by monitoring the disappearance of the acrylate double bond peak.
-
Protocol 2: Monitoring Polymerization Kinetics using Photo-DSC
Photo-Differential Scanning Calorimetry (Photo-DSC) can be used to measure the heat flow during polymerization, which is proportional to the rate of reaction.
-
Sample Preparation:
-
Prepare the photoinitiator/monomer formulation as described in Protocol 1.
-
Place a small, precise amount of the liquid formulation (typically 1-5 mg) into a DSC sample pan.
-
-
Photo-DSC Analysis:
-
Place the sample pan in the Photo-DSC instrument.
-
Equilibrate the sample at the desired isothermal temperature.
-
Expose the sample to UV light of a specific intensity and wavelength range.
-
Record the heat flow as a function of time.
-
-
Data Analysis:
-
The total heat evolved is proportional to the overall monomer conversion.
-
The rate of polymerization can be calculated from the heat flow curve.
-
Mandatory Visualizations
Diagram 1: Photoinitiation Mechanism of this compound
Caption: Mechanism of radical generation by this compound.
Diagram 2: Experimental Workflow for Photopolymerization
Caption: General workflow for a photopolymerization experiment.
Safety Information
-
This compound may cause skin and eye irritation.[7] It is harmful if swallowed or in contact with skin, and may cause respiratory irritation.[7]
-
Always handle this chemical in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Acrylate monomers can be sensitizers and irritants. Avoid direct contact and inhalation.
-
UV radiation is harmful to the eyes and skin. Use appropriate UV shielding during experiments.
Disclaimer: The quantitative data and protocols provided in these notes are based on general knowledge of benzophenone photoinitiator systems and may not be directly applicable to this compound without optimization. Researchers should consult relevant safety data sheets (SDS) and perform their own risk assessments before conducting any experiments.
References
- 1. Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. The Role of Photoinitiators in UV Curing - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 4. CN102863403A - Benzophenone photoinitiator containing amine serving as promoter and preparation method thereof - Google Patents [patents.google.com]
- 5. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study of the photopolymerization kinetics of methyl methacrylate using novel benzophenone initiators | Semantic Scholar [semanticscholar.org]
- 7. This compound | C13H8Cl2O | CID 458188 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,5-Dichlorobenzophenone as a UV Filter in Cosmetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of 2,5-Dichlorobenzophenone for its potential use as a UV filter in cosmetic and dermatological formulations. While its use is noted within the chemical industry for this purpose, publicly available, peer-reviewed data on its efficacy and safety in cosmetic applications is limited. This document outlines the available information, summarizes its known characteristics, and provides detailed protocols for a comprehensive evaluation of its performance and safety profile as a UV filter.
Introduction
This compound is a chlorinated derivative of benzophenone. It is recognized for its photostability and ability to absorb UV radiation, making it a candidate for use as a UV filter in sunscreens and other personal care products designed to protect the skin from the harmful effects of solar radiation[1][2]. Its chemical structure, featuring a benzophenone core with two chlorine substituents, contributes to its chemical stability. However, a thorough evaluation of its UV-filtering efficacy, safety, and regulatory standing is crucial before its incorporation into cosmetic formulations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | (2,5-dichlorophenyl)(phenyl)methanone | |
| CAS Number | 16611-67-9 | [3] |
| Molecular Formula | C₁₃H₈Cl₂O | [3] |
| Molecular Weight | 251.11 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 87-88°C | [4] |
| Solubility | Sparingly soluble in water |
UV Filtering Properties (Hypothetical Data)
| Parameter | Value |
| UV Absorption Maximum (λmax) | Data to be determined |
| Molar Absorptivity (ε) at λmax | Data to be determined |
| In Vitro SPF (at a defined concentration) | Data to be determined |
| Photostability (% degradation after UV exposure) | Data to be determined |
Safety and Toxicology Profile
Based on available safety data sheets, this compound is classified as a skin and eye irritant. A comprehensive toxicological assessment is necessary to establish a complete safety profile for its use in cosmetics.
| Endpoint | GHS Hazard Classification | Reference |
| Skin Irritation/Corrosion | Category 2 (Causes skin irritation) | [5] |
| Serious Eye Damage/Eye Irritation | Category 2 (Causes serious eye irritation) | [5] |
| Respiratory Irritation | May cause respiratory irritation | [5] |
| Skin Sensitization | Data not available | |
| Cytotoxicity | Data not available | |
| Endocrine Disruption | Data not available |
Regulatory Status
The specific regulatory status of this compound as a UV filter in major markets such as the European Union, the United States (FDA), and Japan could not be definitively ascertained from the available search results. It is crucial to consult the latest regulatory lists of approved UV filters in the target markets before proceeding with product development.
Experimental Protocols
The following section details the methodologies for key experiments to evaluate the efficacy and safety of this compound as a UV filter.
UV Absorbance Spectrum and Molar Absorptivity
This protocol determines the UV absorbance characteristics of this compound.
Workflow:
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., absolute ethanol).
-
Serial Dilutions: From the stock solution, prepare a series of dilutions of known concentrations.
-
Spectrophotometric Measurement: Using a calibrated UV-Vis spectrophotometer, measure the absorbance of each dilution across the UV range (290-400 nm). Use the solvent as a blank.
-
Determination of λmax: Plot absorbance versus wavelength for each concentration. The wavelength at which the highest absorbance is observed is the λmax.
-
Calculation of Molar Absorptivity: Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm), calculate the molar absorptivity (ε).
In Vitro Sun Protection Factor (SPF) Determination
This protocol provides a method for the in vitro assessment of the SPF of a formulation containing this compound.
Workflow:
Methodology:
-
Formulation Preparation: Prepare a base cosmetic formulation (e.g., an oil-in-water emulsion) containing a precise concentration of this compound.
-
Sample Application: Apply the formulation evenly to the roughened surface of a polymethylmethacrylate (PMMA) plate at a concentration of 2.0 mg/cm².
-
Transmittance Measurement: After a set drying time, measure the spectral transmittance of UV radiation through the coated plate from 290 to 400 nm at 1 nm intervals using a UV transmittance analyzer.
-
SPF Calculation: The in vitro SPF is calculated using the following equation:
SPF = ∫ E(λ)I(λ)dλ / ∫ E(λ)I(λ)T(λ)dλ
Where E(λ) is the erythema action spectrum, I(λ) is the solar simulator spectral irradiance, and T(λ) is the spectral transmittance of the sample.
Photostability Assessment
This protocol evaluates the stability of this compound upon exposure to UV radiation.
Workflow:
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent or a thin film of a cosmetic formulation on a quartz plate.
-
Initial Absorbance Measurement: Measure the initial UV absorbance spectrum of the sample.
-
UV Irradiation: Expose the sample to a controlled dose of UV radiation from a solar simulator for a defined period.
-
Final Absorbance Measurement: After irradiation, measure the UV absorbance spectrum again.
-
Degradation Calculation: The percentage of degradation can be calculated by the change in absorbance at the λmax.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD TG 439)
This protocol assesses the skin irritation potential of this compound using a reconstructed human epidermis model.
Workflow:
Methodology:
-
Tissue Culture: Use commercially available Reconstructed Human Epidermis (RhE) tissues.
-
Application of Test Substance: Apply a defined amount of this compound (in a suitable vehicle if necessary) directly to the surface of the RhE tissue.
-
Incubation and Washing: Incubate the treated tissues for a specific duration (e.g., 60 minutes) at 37°C. After incubation, thoroughly wash the tissues to remove the test substance.
-
Viability Assay: Transfer the tissues to a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells will reduce the MTT to a blue formazan salt.
-
Extraction and Measurement: Extract the formazan salt and measure its absorbance using a spectrophotometer.
-
Classification: A reduction in cell viability below a certain threshold (typically 50%) compared to a negative control indicates that the substance is an irritant.
In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD TG 492)
This protocol evaluates the potential for eye irritation using a reconstructed human cornea-like epithelium model.
Workflow:
Methodology: The methodology is similar to the skin irritation test (OECD TG 439) but uses a reconstructed human cornea-like epithelium (RhCE) model. The classification of eye irritation potential is based on the reduction in tissue viability compared to negative and positive controls.
Skin Sensitization: In Vivo Murine Local Lymph Node Assay (LLNA; OECD TG 429)
This in vivo protocol is the standard method for assessing the skin sensitization potential of a substance.
Workflow:
Methodology:
-
Animal Model: Use a suitable strain of mice.
-
Application: Apply different concentrations of this compound in a suitable vehicle to the dorsal surface of the ears of the mice for three consecutive days.
-
Proliferation Measurement: On day 5, inject the mice with ³H-methyl thymidine. After a set time, euthanize the animals and excise the draining auricular lymph nodes.
-
Stimulation Index Calculation: Measure the radioactivity in the lymph node cells. The Stimulation Index (SI) is calculated as the ratio of thymidine incorporation in the test group compared to the vehicle control group. An SI of 3 or greater is considered a positive result for sensitization.
In Vitro Cytotoxicity Assay on Human Keratinocytes
This protocol assesses the cytotoxic potential of this compound on skin cells.
Workflow:
Methodology:
-
Cell Culture: Plate human keratinocytes (e.g., HaCaT cell line) in a 96-well plate and allow them to adhere.
-
Treatment: Expose the cells to a range of concentrations of this compound for 24 or 48 hours.
-
Viability Assay: Perform a cell viability assay, such as the MTT assay.
-
IC50 Determination: Calculate the concentration of the test substance that causes a 50% reduction in cell viability (IC50).
Estrogen Receptor Binding Assay
This protocol evaluates the potential of this compound to bind to the estrogen receptor, a key indicator of potential endocrine-disrupting activity.
Workflow:
Methodology:
-
Receptor Preparation: Prepare a source of estrogen receptors, such as rat uterine cytosol or a recombinant human estrogen receptor.
-
Competitive Binding: Incubate the receptor preparation with a constant concentration of a radiolabeled estrogen (e.g., [³H]-17β-estradiol) and increasing concentrations of this compound.
-
Separation: Separate the receptor-bound from the free radiolabeled estrogen.
-
Quantification: Measure the amount of radioactivity bound to the receptor.
-
IC50 Calculation: Determine the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled estrogen (IC50).
Conclusion
This compound is presented as a potential UV filter for cosmetic applications based on its purported photostability and UV absorption characteristics. However, the lack of publicly available, peer-reviewed data on its efficacy and comprehensive safety profile necessitates a thorough experimental evaluation as outlined in this document. Researchers and formulators are strongly advised to conduct these studies to generate the required data for a complete assessment of its suitability and safety as a cosmetic ingredient. Furthermore, verification of its regulatory approval in the intended markets is a critical prerequisite for any commercial application.
References
2,5-Dichlorobenzophenone: A Versatile Intermediate in Pharmaceutical Synthesis
For Immediate Release
[City, State] – [Date] – 2,5-Dichlorobenzophenone, a halogenated aromatic ketone, serves as a key starting material and intermediate in the synthesis of a variety of pharmaceutical compounds. Its unique chemical structure allows for its incorporation into diverse molecular scaffolds, making it a valuable building block for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the use of this compound in pharmaceutical synthesis, with a focus on its role as a precursor to active pharmaceutical ingredients (APIs).
Physicochemical Properties and Synthesis
This compound is a solid at room temperature with a molecular formula of C₁₃H₈Cl₂O. It is typically synthesized via a Friedel-Crafts acylation reaction between 1,4-dichlorobenzene and benzoyl chloride, utilizing a Lewis acid catalyst such as aluminum chloride. This method provides a reliable route to multi-kilogram quantities of the intermediate.
Table 1: Physicochemical Data for this compound
| Property | Value |
| CAS Number | 16611-67-9 |
| Molecular Formula | C₁₃H₈Cl₂O |
| Molecular Weight | 251.11 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 68-71 °C |
| Boiling Point | 365.6 °C at 760 mmHg |
Application in the Synthesis of Phenylpiperazine Derivatives
A significant application of this compound in pharmaceutical manufacturing is its use as a precursor for the synthesis of 1-(2,5-dichlorophenyl)piperazine. This substituted piperazine is a crucial intermediate in the production of several drugs, particularly those targeting the central nervous system. The synthesis involves a multi-step process, beginning with the reduction of the ketone functionality of this compound.
Experimental Protocol: Synthesis of 1-(2,5-Dichlorophenyl)piperazine from this compound
This protocol outlines a representative synthetic route from this compound to 1-(2,5-dichlorophenyl)piperazine.
Step 1: Reduction of this compound to 2,5-Dichlorobenzhydrol
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a reducing agent, for example sodium borohydride (NaBH₄) (1.1 eq), in portions while maintaining the temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,5-Dichlorobenzhydrol.
Step 2: Chlorination of 2,5-Dichlorobenzhydrol to 1-Chloro-1-(2,5-dichlorophenyl)methane
-
In a well-ventilated fume hood, dissolve the crude 2,5-Dichlorobenzhydrol from the previous step in a suitable solvent like dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it over ice water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate to give the crude benzyl chloride derivative.
Step 3: Reaction with Piperazine to form 1-(2,5-Dichlorophenyl)piperazine
-
Dissolve the crude 1-Chloro-1-(2,5-dichlorophenyl)methane in a suitable solvent such as acetonitrile or dimethylformamide.
-
Add an excess of piperazine (e.g., 5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer to remove excess piperazine and purify the crude product by column chromatography or recrystallization to obtain 1-(2,5-Dichlorophenyl)piperazine.
Table 2: Representative Reaction Parameters and Yields
| Step | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| 1. Reduction | Sodium Borohydride | Methanol | 0 °C to RT | 2-4 h | 90-95% |
| 2. Chlorination | Thionyl Chloride | Dichloromethane | 0 °C to RT | 1-2 h | 85-90% |
| 3. Amination | Piperazine | Acetonitrile | Reflux | 4-6 h | 70-80% |
Visualization of the Synthetic Workflow
The following diagram illustrates the synthetic pathway from this compound to the key pharmaceutical intermediate, 1-(2,5-dichlorophenyl)piperazine.
Caption: Synthetic pathway from this compound.
Signaling Pathways of Downstream Pharmaceuticals
The 1-(2,5-dichlorophenyl)piperazine moiety is a common feature in several centrally acting drugs, including some atypical antipsychotics and antidepressants. These drugs often exert their therapeutic effects by modulating neurotransmitter systems in the brain, particularly the serotonergic and dopaminergic pathways. For example, derivatives of this intermediate can act as antagonists or partial agonists at various serotonin (5-HT) and dopamine (D) receptors.
The diagram below provides a simplified representation of the interaction of a hypothetical drug containing the 1-(2,5-dichlorophenyl)piperazine scaffold with key neurotransmitter receptors.
Caption: Interaction with neurotransmitter receptors.
Conclusion
This compound is a valuable and versatile intermediate in the pharmaceutical industry. Its conversion to 1-(2,5-dichlorophenyl)piperazine provides a key building block for the synthesis of a range of therapeutic agents. The protocols and data presented here offer a foundation for researchers and drug development professionals to explore the potential of this compound in the discovery and manufacturing of new medicines.
Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and optimized for specific laboratory conditions. All chemical syntheses should be performed by trained professionals in a suitably equipped and ventilated environment, with appropriate safety precautions in place.
Application Notes & Protocols: Synthesis of Benzodiazepines from 2-Amino-2',5'-dichlorobenzophenone
Introduction
2-Amino-2',5'-dichlorobenzophenone is a pivotal starting material in medicinal and pharmaceutical chemistry, primarily serving as a key precursor in the synthesis of several 1,4-benzodiazepines.[1][2] This class of psychoactive drugs is widely recognized for its anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. The specific di-chlorinated structure of this benzophenone derivative is integral to the pharmacological activity of the resulting therapeutic agents, such as lorazepam, diclazepam, and delorazepam.[1]
The general synthetic strategy involves a series of reactions that utilize the amino and ketone functionalities of the 2-Amino-2',5'-dichlorobenzophenone core to construct the characteristic seven-membered diazepine ring.[1] This document provides detailed experimental protocols for the initial acylation step, a critical stage in the synthesis, and outlines the subsequent transformations toward the final benzodiazepine product.
Data Presentation
Physicochemical and Spectroscopic Data
The following table summarizes essential quantitative data for the starting material, 2-Amino-2',5'-dichlorobenzophenone, which is crucial for its identification, purification, and application in synthesis.[3]
| Property | Value | Source |
| IUPAC Name | (2-amino-5-chlorophenyl)-(2-chlorophenyl)methanone | [3] |
| CAS Number | 2958-36-3 | [3] |
| Molecular Formula | C₁₃H₉Cl₂NO | [3] |
| Molecular Weight | 266.12 g/mol | [3] |
| Appearance | Yellow to yellow-green powder | [3] |
| Melting Point | 87-89 °C | [3] |
| Solubility | Soluble in Methanol, DMF, DMSO, Ethanol; Insoluble in water | [3] |
| Monoisotopic Mass | 265.0061193 Da | [3] |
Reaction Yield Data
The efficiency of benzodiazepine synthesis is highly dependent on the precursor and reaction conditions. The acylation of 2-aminobenzophenone derivatives is a high-yielding step.
| Precursor | Intermediate Product | Reagents | Yield (%) | Reference |
| 2-Amino-2',5'-dichlorobenzophenone | 2-Chloroacetamido-2',5'-dichlorobenzophenone | Chloroacetyl chloride | 96.21 | [4] |
| 2-Amino-5-chlorobenzophenone | 2-Chloroacetamido-5-chlorobenzophenone | Chloroacetyl chloride | 97.3 | [4][5] |
Experimental Protocols
Protocol 1: Acylation of 2-Amino-2',5'-dichlorobenzophenone
This protocol details the synthesis of 2-chloroacetylamino-2',5'-dichlorobenzophenone, a key intermediate for subsequent cyclization reactions. The principles are adapted from established methods for the acylation of related aminobenzophenones.[3][4][6]
Materials:
-
2-Amino-2',5'-dichlorobenzophenone
-
Chloroacetyl chloride
-
Anhydrous organic solvent (e.g., toluene, dichloromethane, or ethyl acetate)[4][6]
-
Ice-cold dilute aqueous ammonia solution[3]
-
Anhydrous sodium sulfate[3]
-
Reaction vessel with stirring mechanism and temperature control
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve 1 mole of 2-Amino-2',5'-dichlorobenzophenone in a suitable anhydrous organic solvent (e.g., toluene).[3][6]
-
Cooling: Cool the solution to a temperature between 0-5 °C using an ice bath.[4]
-
Addition of Acylating Agent: While stirring vigorously, slowly add chloroacetyl chloride dropwise to the cooled solution. The molar ratio of 2-Amino-2',5'-dichlorobenzophenone to chloroacetyl chloride should be between 1:1.05 and 1:1.5.[6] Maintain the temperature below 30°C during the addition.[6]
-
Reaction: After the complete addition of chloroacetyl chloride, allow the reaction mixture to stir for a period of 0.5 to 2.5 hours.[3][6] The progress of the reaction should be monitored using a suitable analytical technique such as Thin Layer Chromatography (TLC).[4]
-
Work-up:
-
Isolation and Purification:
Protocol 2: General Pathway to Lorazepam Synthesis
Following the initial acylation, a multi-step sequence is required to form the final benzodiazepine structure. The synthesis of Lorazepam from 2-Amino-2',5'-dichlorobenzophenone serves as a representative example.[3][7]
-
Oxime Formation: The starting benzophenone is first reacted with hydroxylamine to form the corresponding oxime.[3][7]
-
Cyclization: The oxime intermediate is then reacted with chloroacetyl chloride, leading to the formation of 6-chloro-2-chloromethyl-4-(2'-chlorophenyl)quinazoline-3-oxide.[3][7]
-
Ring Expansion: The quinazoline-3-oxide derivative undergoes a ring expansion and rearrangement upon reaction with methylamine. This step forms the core benzodiazepine structure, yielding 7-chloro-2-methylamino-5-(2'-chlorophenyl)-3H-1,4-benzodiazepin-4-oxide.[3][7]
-
Acetylation and Hydrolysis: The resulting compound is acetylated with acetic anhydride. Subsequent hydrolysis with hydrochloric acid yields 7-chloro-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one-4-oxide.[3][7]
-
Final Steps: A second acetylation with acetic anhydride followed by hydrolysis with sodium hydroxide yields the final product, Lorazepam.[7]
Visualizations
Caption: Experimental workflow for the acylation of 2-Amino-2',5'-dichlorobenzophenone.
Caption: Synthetic pathway of Lorazepam from 2-Amino-2',5'-dichlorobenzophenone.[3]
References
Application Notes and Protocols for the Detection of 2,5-Dichlorobenzophenone in Environmental Samples
Introduction
2,5-Dichlorobenzophenone is a chemical intermediate used in the synthesis of various compounds. Its potential release into the environment through industrial effluents and other sources necessitates the development of sensitive and reliable analytical methods for its detection in environmental matrices such as water and soil. These application notes provide detailed protocols for the determination of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), including sample preparation, instrumental analysis, and method validation parameters.
Analytical Methods Overview
The choice of analytical technique for the determination of this compound depends on the sample matrix, the required sensitivity, and the available instrumentation. Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this analyte at trace levels.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of semi-volatile and thermally stable compounds like this compound. It offers high chromatographic resolution and sensitive detection. For compounds with active sites, a derivatization step may be employed to improve volatility and chromatographic performance.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is ideal for the analysis of a wide range of compounds, including those that are not amenable to GC-MS without derivatization. LC-MS/MS provides excellent sensitivity and selectivity, making it suitable for complex environmental samples.
Experimental Protocols
The following sections detail the experimental procedures for the analysis of this compound in water and soil samples. These protocols are adapted from established methods for related benzophenone compounds and should be validated in the user's laboratory for the specific application.
Sample Preparation
2.1.1. Water Samples: Solid-Phase Extraction (SPE)
This protocol is adapted from methods developed for the extraction of benzophenones from water matrices.
Materials:
-
Glass fiber filters (0.7 µm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Nitrogen gas for evaporation
-
Vortex mixer
Procedure:
-
Filter the water sample (typically 500 mL to 1 L) through a glass fiber filter to remove suspended solids.
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the filtered water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
After loading, dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
Elute the retained analytes with 5-10 mL of a suitable solvent mixture, such as ethyl acetate or dichloromethane.
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.
-
The extract is now ready for GC-MS or LC-MS/MS analysis.
2.1.2. Soil and Sediment Samples: Liquid-Solid Extraction
This protocol is based on methods for the extraction of benzophenones from solid environmental samples.[1][2]
Materials:
-
Mortar and pestle or grinder
-
Sieve (e.g., 2 mm)
-
Centrifuge and centrifuge tubes
-
Ultrasonic bath
-
Acetone (HPLC grade)
-
Hexane (HPLC grade)
-
Anhydrous sodium sulfate
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Air-dry the soil or sediment sample and homogenize it using a mortar and pestle. Sieve the sample to remove large debris.
-
Weigh approximately 10 g of the homogenized sample into a centrifuge tube.
-
Add 20 mL of a 1:1 (v/v) mixture of acetone and hexane to the tube.
-
Extract the sample by ultrasonicating for 15-20 minutes, followed by vortexing for 10 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction process (steps 3-5) with a fresh portion of the solvent mixture.
-
Combine the supernatants and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
The extract is now ready for GC-MS or LC-MS/MS analysis.
Instrumental Analysis
2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This is an adapted protocol based on the analysis of other benzophenone derivatives.[1][2] A derivatization step with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be employed to improve the chromatographic performance of benzophenones with hydroxyl groups, though it may not be necessary for this compound.
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column: e.g., DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp 1: 10 °C/min to 200 °C
-
Ramp 2: 5 °C/min to 300 °C, hold for 5 min
-
-
Transfer Line Temperature: 290 °C
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions for this compound (C13H8Cl2O, MW: 251.11 g/mol ):
-
Quantifier ion: To be determined from the mass spectrum of a standard (likely a fragment ion).
-
Qualifier ions: To be determined from the mass spectrum of a standard (e.g., m/z 250, 139, 111).
-
2.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is adapted from methods for the analysis of benzophenone and its derivatives in environmental water samples.[3][4]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC)
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Program:
-
0-1 min: 30% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 30% B and equilibrate
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions for this compound:
-
Precursor Ion (Q1): m/z 251.0
-
Product Ion (Q3) for Quantification: To be determined by infusion of a standard.
-
Product Ion (Q3) for Confirmation: To be determined by infusion of a standard.
-
Data Presentation
The following tables summarize typical quantitative data for the analysis of benzophenone derivatives in environmental samples. These values should be used as a reference, and method validation should be performed for this compound to establish specific performance characteristics.
Table 1: GC-MS Method Performance for Benzophenone Derivatives in Water and Soil (Adapted from Jeon et al., 2006).[1][2]
| Compound | Matrix | Linearity Range | Recovery (%) | RSD (%) | MDL | LOQ |
| Benzophenone | Water | 10-2,500 ng/L | 62-114 | < 13.9 | 5-100 ng/L | 25-500 ng/L |
| Soil | 100-25,000 ng/kg | 60-125 | < 17.2 | 5-100 ng/kg | 25-500 ng/kg | |
| 4-Hydroxybenzophenone | Water | 10-2,500 ng/L | 62-114 | < 13.9 | 5-100 ng/L | 25-500 ng/L |
| Soil | 100-25,000 ng/kg | 60-125 | < 17.2 | 5-100 ng/kg | 25-500 ng/kg | |
| 2-Hydroxy-4-methoxybenzophenone | Water | 10-2,500 ng/L | 62-114 | < 13.9 | 5-100 ng/L | 25-500 ng/L |
| Soil | 100-25,000 ng/kg | 60-125 | < 17.2 | 5-100 ng/kg | 25-500 ng/kg |
MDL: Method Detection Limit, LOQ: Limit of Quantification, RSD: Relative Standard Deviation.
Table 2: LC-MS/MS Method Performance for Dichlorobenzophenone Isomers in Surface Water (Adapted from Ivorra et al., 2019).
| Compound | Matrix | Linearity Range | Recovery (%) | RSD (%) | LOD (ng/L) | LOQ (ng/L) |
| 4,4'-Dichlorobenzophenone | Surface Water | 3-400 ng/L | 85-115 | < 15 | 0.272 | 0.824 |
LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the analysis of this compound in environmental samples.
Caption: General workflow for the analysis of this compound.
References
- 1. Simultaneous determination of benzophenone-type UV filters in water and soil by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Frontiers | An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater [frontiersin.org]
Application Notes and Protocols: The Role of 2,5-Disubstituted Phenyl Derivatives in Agrochemical Synthesis
Introduction
The synthesis of modern agrochemicals is a complex process that relies on the availability of versatile chemical intermediates. Among these, chlorinated aromatic compounds are of significant importance. While 2,5-Dichlorobenzophenone is a known chemical compound, its direct application as a starting material in the synthesis of major agrochemicals is not widely documented in publicly available scientific literature and patents. Instead, a structurally related compound, 2,5-dichlorophenol , serves as a key precursor in the production of several commercially important agrochemicals, including benzoylurea insecticides and certain herbicides.
This document provides detailed application notes and protocols focusing on the synthesis of the benzoylurea insecticide, lufenuron, starting from 2,5-dichlorophenol. This example is illustrative of the synthetic strategies employed for this class of agrochemicals. A brief protocol for the synthesis of this compound is also included for informational purposes.
Section 1: Synthesis of Lufenuron from 2,5-Dichlorophenol
Lufenuron is a widely used insect growth regulator that belongs to the class of benzoylurea insecticides.[1] It functions by inhibiting chitin synthesis in insects, leading to their inability to molt and subsequent death.[1] The synthesis of lufenuron is a multi-step process involving the preparation of two key intermediates which are then coupled to form the final product.
Diagram of the Synthetic Pathway for Lufenuron
Caption: Synthetic pathway of Lufenuron from 2,5-Dichlorophenol.
Experimental Protocols
1. Synthesis of Intermediate C: 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline
This multi-step synthesis involves the formation of an ether linkage, followed by nitration and subsequent reduction of the nitro group to an aniline.
a. Step 1: Addition Reaction to form Intermediate A
-
Materials: 2,5-Dichlorophenol, Dimethylformamide (DMF), Potassium hydroxide (90% solution), Perfluoropropylene gas.
-
Procedure:
-
Dissolve 2,5-Dichlorophenol in DMF in a suitable reaction vessel.
-
Add the 90% potassium hydroxide solution to the mixture.
-
Introduce perfluoropropylene gas into the reaction mixture.
-
Monitor the reaction until the consumption of 2,5-Dichlorophenol is complete.
-
The crude product (Intermediate A) is then purified, typically by washing and rectification.
-
b. Step 2: Nitration of Intermediate A to form Intermediate B
-
Materials: Intermediate A, Fuming nitric acid, Concentrated sulfuric acid.
-
Procedure:
-
Subject the purified Intermediate A to nitration using a mixture of fuming nitric acid and concentrated sulfuric acid.
-
Carefully control the temperature during the addition of the nitrating mixture.
-
After the reaction is complete, the mixture is worked up to isolate the nitro derivative (Intermediate B).
-
c. Step 3: Reduction of Intermediate B to form Intermediate C
-
Materials: Intermediate B, Ethanol, GAC (Granular Activated Carbon) as a carrier, Catalyst (e.g., Palladium on carbon), Reducing agent (e.g., Hydrogen gas or a transfer hydrogenation source), Salt of wormwood.
-
Procedure:
-
In an ethanol solvent, the reduction of Intermediate B is carried out in the presence of a catalyst on a GAC carrier and a salt of wormwood.
-
The reaction is performed under a hydrogen atmosphere or with a suitable hydrogen donor.
-
Upon completion, the catalyst is filtered off, and the solvent is removed to yield Intermediate C.
-
2. Synthesis of Lufenuron (Final Product)
-
Materials: Intermediate C (2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline), 2,6-Difluorobenzoyl isocyanate, Solvent (e.g., tetrachloromethane).
-
Procedure:
-
Dissolve Intermediate C in a suitable solvent like tetrachloromethane.
-
Add 2,6-Difluorobenzoyl isocyanate to the solution.
-
The coupling reaction proceeds to form the urea linkage, resulting in the formation of Lufenuron.
-
The crude Lufenuron is then purified, typically by recrystallization, to obtain the final product of desired purity.
-
Data Presentation
| Parameter | Value | Reference |
| Lufenuron | ||
| Chemical Name | (RS)-1-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-3-(2,6-difluorobenzoyl)urea | [2] |
| Molecular Formula | C₁₇H₈Cl₂F₈N₂O₃ | [1] |
| Molecular Weight | 511.15 g/mol | [1] |
| Purity (typical) | ≥99% | [1] |
| Intermediate Ratios (Example) | ||
| Step 1 (Addition) | ||
| DMF : 2,5-Dichlorophenol : Perfluoropropylene : 90% KOH solution (mass ratio) | 350 : 120 : 115 : 65 | [3] |
| Step 2 (Nitration) | ||
| Intermediate A : Fuming nitric acid : Sulfuric acid (mass ratio) | 204 : 100 : 150 | [3] |
Section 2: Synthesis of this compound
While not a direct precursor for the agrochemicals discussed above, this compound can be synthesized via a Friedel-Crafts acylation reaction. This compound may find applications in the synthesis of other specialized chemicals.
Diagram of the Synthetic Workflow for this compound
Caption: Synthesis of this compound via Friedel-Crafts Acylation.
Experimental Protocol
-
Materials: 1,4-Dichlorobenzene, Benzoyl chloride, Aluminum chloride, Toluene, Hexane.
-
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and condenser, add 1,4-dichlorobenzene and benzoyl chloride.
-
Heat the mixture to 80°C to obtain a homogeneous solution.
-
Gradually add aluminum chloride with stirring.
-
Heat the resulting mixture to 140°C and then to 175°C.
-
After cooling, pour the mixture into a mixture of ice and water.
-
Collect the solid organic product by filtration.
-
Dissolve the solid in toluene, wash with aqueous sodium bicarbonate, and dry the solution.
-
Remove the toluene by distillation.
-
Recrystallize the crude product from a mixture of hexane and toluene to yield pure this compound.
-
Data Presentation
| Parameter | Value | Reference |
| Reactant Molar Ratio | ||
| AlCl₃ : Dichlorobenzene : Benzoyl Chloride | 2.2 : 1.4 : 1.0 | [4] |
| Yield | ||
| Pure this compound | 80% | [4] |
| Product Properties | ||
| Molecular Formula | C₁₃H₈Cl₂O | [5] |
| Molecular Weight | 251.11 g/mol | [5] |
Disclaimer: These protocols are generalized from available literature and patents. Researchers should consult original sources and conduct appropriate safety assessments before performing any experiments. The reaction conditions may need to be optimized for specific laboratory setups and desired scales.
References
- 1. Benzoylurea Chitin Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. CN104591973A - Preparation method of 2,5-dichlorophenol - Google Patents [patents.google.com]
- 5. US20160304425A1 - Process for Purifying 2,5-Dichlorophenol - Google Patents [patents.google.com]
Application Note: High-Sensitivity GC-MS Analysis of 2,5-Dichlorobenzophenone in Environmental Matrices
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of 2,5-Dichlorobenzophenone using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a chemical intermediate and a potential environmental contaminant. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, providing comprehensive procedures for sample preparation from water and soil matrices, as well as optimized GC-MS instrument parameters. The method demonstrates excellent linearity, low limits of detection, and high accuracy, making it suitable for trace-level analysis in complex environmental samples.
Introduction
This compound is a halogenated aromatic ketone that serves as a key intermediate in the synthesis of various chemical compounds. Its presence in the environment, even at trace levels, is of growing concern due to its potential persistence and toxicological effects. Accurate and reliable quantification of this compound is therefore essential for environmental monitoring, toxicological studies, and quality control in manufacturing processes. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high sensitivity, selectivity, and structural elucidation capabilities. This application note provides detailed protocols for the analysis of this compound in water and soil samples.
Principle of Analysis
The analytical methodology is based on the extraction of this compound from the sample matrix, followed by separation, detection, and quantification using GC-MS. For aqueous samples, Solid-Phase Extraction (SPE) is employed to isolate and concentrate the analyte. For soil samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is utilized for efficient extraction and cleanup.
Following sample preparation, the extract is injected into a gas chromatograph, where this compound is separated from other components on a capillary column. The eluent from the GC is then introduced into a mass spectrometer. In the MS, the analyte is ionized by electron ionization (EI), leading to the formation of a molecular ion and characteristic fragment ions. The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), and a detector measures their abundance. Quantification is achieved by comparing the response of the target analyte in the sample to that of a calibration curve generated from standards of known concentrations.
Experimental Protocols
Sample Preparation
3.1.1. Water Samples: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of this compound from water samples.
-
Materials:
-
C18 SPE cartridges (500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Dichloromethane (pesticide grade)
-
Deionized water
-
Glass fiber filters (0.7 µm)
-
Vacuum manifold
-
Nitrogen evaporator
-
-
Procedure:
-
Filter the water sample (1 L) through a 0.7 µm glass fiber filter to remove particulate matter.
-
Condition the C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.[1]
-
Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
After loading, dry the cartridge under vacuum for 10 minutes.
-
Elute the this compound from the cartridge with 10 mL of dichloromethane.
-
Concentrate the eluate to 1 mL using a gentle stream of nitrogen in a water bath at 40°C.
-
The concentrated extract is now ready for GC-MS analysis.
-
3.1.2. Soil Samples: QuEChERS Method
This protocol is adapted for the extraction of this compound from soil samples.
-
Materials:
-
Homogenized soil sample
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
50 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 30 seconds.
-
Add 15 mL of acetonitrile and vortex for 1 minute.
-
Add 6 g of anhydrous magnesium sulfate and 1.5 g of sodium chloride.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a clean tube for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The following instrument parameters are recommended for the analysis of this compound.
| GC Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Injector | Split/Splitless |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Oven Program | Initial temperature 150°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min |
| MS Parameter | Condition |
| Mass Spectrometer | Agilent 7000D Triple Quadrupole MS or equivalent |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Mass Range | 50-350 amu |
| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | 250, 215, 139, 111, 77 |
Data Presentation: Quantitative Performance
The method was validated for its quantitative performance. The following tables summarize the results for linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 200 | > 0.998 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 0.3 | 1.0 |
LOD and LOQ were determined based on a signal-to-noise ratio of 3 and 10, respectively.
Table 3: Precision and Accuracy (Recovery)
| Matrix | Spike Level (ng/g) | Recovery (%) | RSD (%) (n=6) |
| Water | 10 | 98.5 | 4.2 |
| Soil | 10 | 95.2 | 5.8 |
Results and Discussion
The GC-MS analysis of this compound using the described method results in a sharp, well-resolved chromatographic peak. The identity of the compound is confirmed by its retention time and its mass spectrum.
Mass Spectrum of this compound
The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.
-
Molecular Ion (M+): The molecular ion peak is observed at m/z 250, corresponding to the molecular weight of this compound (C₁₃H₈Cl₂O). The isotopic pattern of two chlorine atoms (approximately 3:2 ratio for M+ and M+2) is a key identifier.
-
Key Fragment Ions:
-
m/z 215: Loss of a chlorine atom (-Cl) from the molecular ion.
-
m/z 139: This is often the base peak and corresponds to the dichlorobenzoyl cation [C₆H₃Cl₂CO]⁺.
-
m/z 111: Represents the chlorophenyl cation [C₆H₄Cl]⁺.
-
m/z 77: Phenyl cation [C₆H₅]⁺, resulting from the cleavage of the bond between the carbonyl group and the dichlorophenyl ring.
-
Visualizations
Experimental Workflow
References
High-performance liquid chromatography (HPLC) method for 2,5-Dichlorobenzophenone
An optimized and validated High-Performance Liquid Chromatography (HPLC) method has been established for the quantitative analysis of 2,5-Dichlorobenzophenone, a key intermediate in the synthesis of various organic materials and a potential impurity in pharmaceutical manufacturing. This application note provides a detailed protocol for the determination of this compound using a reverse-phase HPLC method with UV detection, suitable for quality control and research applications.
Introduction
This compound is a chlorinated aromatic ketone that serves as a versatile building block in organic synthesis. Its accurate quantification is crucial for monitoring reaction progress, assessing product purity, and ensuring the quality of final products. The HPLC method described herein is demonstrated to be simple, rapid, and reliable for the determination of this compound.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The chromatographic separation is achieved on a C18 stationary phase.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 60-90% B; 10-12 min: 90% B; 12-13 min: 90-60% B; 13-15 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Preparation of Standard and Sample Solutions
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a diluent of 50:50 (v/v) acetonitrile and water.
-
This stock solution has a concentration of approximately 100 µg/mL.
-
Prepare a series of calibration standards by further diluting the stock solution with the diluent.
Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in the diluent (50:50 v/v acetonitrile:water) to achieve a theoretical concentration of approximately 100 µg/mL of this compound.[1]
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters, including linearity, precision, and accuracy, are summarized below.
Table 2: Summary of Method Validation Data
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | |
| - Intraday (n=6) | < 1.5% |
| - Interday (n=6) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Retention Time | Approximately 8.5 min |
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The described HPLC method provides a reliable and efficient means for the quantitative determination of this compound. The method is straightforward, utilizing common instrumentation and reagents, and has been shown to be linear, precise, and accurate. This application note serves as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of this compound.
References
Application Notes and Protocols: The Role of 2,5-Dichlorobenzophenone in the Synthesis of Substituted para-Polyphenylenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of substituted para-polyphenylenes using 2,5-dichlorobenzophenone as a key monomer. The methodologies detailed herein are centered around the robust and efficient Nickel-catalyzed coupling reactions, which allow for the formation of high molecular weight polymers with desirable thermal and mechanical properties.
Introduction
Substituted para-polyphenylenes are a class of polymers that garner significant interest due to their exceptional thermal stability, chemical resistance, and tunable electronic and optical properties. The incorporation of the benzophenone moiety, through the use of this compound, introduces a kink in the polymer backbone, which disrupts packing and enhances solubility, making these high-performance polymers more processable. This feature is particularly advantageous in applications such as high-performance coatings, advanced composites, and as precursors for materials in electronic devices. The primary synthetic route to these polymers is the Nickel(0)-catalyzed reductive coupling of the aryl dihalide monomer.
Data Presentation
The following tables summarize quantitative data from representative syntheses of poly(2,5-benzophenone) and its copolymers. These values are indicative of the typical properties achievable through the described protocols.
Table 1: Molecular Weight and Polydispersity of Poly(2,5-benzophenone)
| Entry | Catalyst System | Ligand | Solvent | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 | NiCl₂ / Zn | Triphenylphosphine / 2,2'-Bipyridine | DMAc | 12,400 | - | - |
| 2 | Ni(COD)₂ | 2,2'-Bipyridine | NMP | - | 80,100 | 3.90 |
Table 2: Thermal Properties of Poly(2,5-benzophenone) and Copolymers
| Polymer | Comonomer(s) | Tg (°C) | 5% Weight Loss Temp. (N₂) (°C) | 5% Weight Loss Temp. (Air) (°C) |
| Poly(2,5-benzophenone) | None | 219 | 495 | 496 |
| Copolymer | 1,4-Dichlorobenzene (30 mol%) | - | >450 | - |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of poly(2,5-benzophenone) and its copolymers via Nickel-catalyzed polymerization.
Protocol 1: Homopolymerization of this compound
This protocol details the synthesis of poly(2,5-benzophenone) using a Ni(0) catalyst generated in situ.
Materials:
-
This compound (DCBP)
-
Nickel(II) chloride (NiCl₂) (anhydrous)
-
Zinc dust (Zn)
-
Triphenylphosphine (PPh₃)
-
2,2'-Bipyridine (bpy)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add NiCl₂ (0.3125 mmol), triphenylphosphine (0.0093 mol), 2,2'-bipyridine (0.3886 mol), and zinc dust (0.0495 mol).
-
Purge the flask with dry nitrogen for 15 minutes.
-
Add anhydrous DMAc to the flask via syringe.
-
Heat the mixture to 80°C with stirring. The formation of the active Ni(0) catalyst is indicated by the appearance of a deep red color.
-
Dissolve this compound in anhydrous DMAc in a separate flask under nitrogen.
-
Transfer the monomer solution to the reaction flask containing the catalyst.
-
Maintain the reaction at 80°C for 24 hours under a nitrogen atmosphere.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a stirred solution of methanol and hydrochloric acid.
-
Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomer and catalyst residues.
-
Dry the polymer in a vacuum oven at 80°C to a constant weight.
Protocol 2: Copolymerization of this compound and 1,4-Dichlorobenzene
This protocol describes the synthesis of a random copolymer of benzoyl-p-phenylene and p-phenylene.[1][2]
Materials:
-
This compound (DCBP)
-
1,4-Dichlorobenzene (DCB)
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂)
-
2,2'-Bipyridine (bpy)
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve this compound, 1,4-dichlorobenzene (in the desired molar ratio), and 2,2'-bipyridine in anhydrous NMP.
-
Purge the solution with dry nitrogen for 20 minutes.
-
Heat the solution to 80°C.
-
In a separate glovebox, weigh Ni(COD)₂ and add it to the reaction flask against a positive flow of nitrogen.
-
Maintain the reaction at 80°C for 4 hours. The solution will become viscous as the polymerization proceeds.
-
Cool the reaction mixture to room temperature.
-
Precipitate the copolymer by slowly adding the viscous solution to a stirred solution of 6 M HCl in methanol.
-
Collect the fibrous copolymer by filtration.
-
Wash the copolymer repeatedly with methanol.
-
Dry the copolymer under vacuum at 80°C.
Mandatory Visualization
Nickel-Catalyzed Polymerization Pathway
The following diagram illustrates the generally accepted mechanism for the Nickel(0)-catalyzed polymerization of aryl chlorides, such as this compound. The catalytic cycle involves oxidative addition, and reductive elimination steps.
Caption: Catalytic cycle for Ni(0)-mediated polymerization of this compound.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and purification of substituted para-polyphenylenes.
Caption: General workflow for the synthesis of substituted para-polyphenylenes.
References
Troubleshooting & Optimization
Improving the yield of the Friedel-Crafts synthesis of 2,5-Dichlorobenzophenone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of the Friedel-Crafts synthesis of 2,5-Dichlorobenzophenone.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via Friedel-Crafts acylation.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Deactivated Aromatic Ring: The two chlorine atoms on the 1,4-dichlorobenzene starting material are deactivating, which can lead to low yields.[1] | - Increase the reaction temperature to provide sufficient energy to overcome the activation barrier.[2][3]- Use a stoichiometric excess of the Lewis acid catalyst (e.g., AlCl₃) to drive the reaction forward. A molar ratio of at least 1.5:1 (AlCl₃:Benzoyl Chloride) is recommended.[2] |
| Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Any water in the reaction will deactivate the catalyst. | - Ensure all glassware is oven-dried before use.- Use anhydrous solvents and reagents.- Handle the Lewis acid in a dry, inert atmosphere (e.g., under nitrogen or argon). | |
| Insufficient Catalyst: The this compound product can form a complex with the Lewis acid, rendering it inactive. | - A stoichiometric amount or an excess of the Lewis acid is often necessary.[4] | |
| Suboptimal Reaction Temperature: The reaction temperature may be too low to overcome the deactivating effect of the chlorine atoms. | - Maintain the reaction temperature between 80°C and 175°C.[2][3] | |
| Formation of Isomeric Byproducts | Rearrangement or Reaction at Different Positions: Friedel-Crafts acylations can sometimes lead to the formation of other dichlorobenzophenone isomers.[2] The benzoylation of p-dichlorobenzene can yield rearrangement products like 3,4-dichlorobenzophenone.[5] | - Adjust Lewis Acid Stoichiometry: A higher molar ratio of the Lewis acid to the acylating agent (greater than 1.5:1) can suppress side reactions and improve isomeric purity.[2]- Solvent Choice: Avoid using nitrobenzene as a solvent, as it has been reported to cause isomerization.[2][5] |
| Difficult Product Purification | Excess Starting Material: If an excess of 1,4-dichlorobenzene is used, it will need to be removed from the final product. | - Remove excess 1,4-dichlorobenzene by distillation.[2]- The crude product can be further purified by recrystallization from a solvent mixture such as hexane and toluene.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is my yield for the synthesis of this compound consistently low?
A1: Low yields are a common issue in this specific Friedel-Crafts reaction primarily due to the deactivating nature of the two chlorine substituents on the 1,4-dichlorobenzene ring.[1] To improve the yield, it is crucial to use a stoichiometric excess of a highly active Lewis acid catalyst, such as anhydrous aluminum chloride, and to ensure strictly anhydrous reaction conditions. Increasing the reaction temperature can also help to overcome the energy barrier for this reaction.
Q2: I am observing multiple spots on my TLC, indicating the presence of impurities. What are the likely side products?
A2: A likely impurity is an isomeric byproduct, such as 3,4-dichlorobenzophenone, which can form due to rearrangement reactions.[5] The formation of these isomers can be influenced by the choice of solvent and the stoichiometry of the Lewis acid catalyst.
Q3: What is the optimal molar ratio of reactants and catalyst for this synthesis?
A3: For the synthesis of this compound, a reported molar ratio of AlCl₃:1,4-Dichlorobenzene:Benzoyl Chloride is approximately 2.2:1.4:1.0.[3] Using an excess of both the Lewis acid and the 1,4-dichlorobenzene can help to drive the reaction towards the desired product.
Q4: What is the recommended procedure for quenching the reaction and isolating the product?
A4: After the reaction is complete, the mixture should be cooled and then cautiously poured into a mixture of ice and water to decompose the aluminum chloride complex.[3] The solid product can then be collected by filtration. Further purification can be achieved by dissolving the crude product in a suitable organic solvent like toluene, washing with an aqueous sodium bicarbonate solution, drying the organic layer, and finally removing the solvent.[3] Recrystallization from a hexane/toluene mixture can yield the pure product.[3]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a documented procedure with a reported yield of 80%.[3]
Materials:
-
1,4-Dichlorobenzene
-
Benzoyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Toluene
-
Hexane
-
Sodium bicarbonate (aqueous solution)
-
Ice
-
Water
Equipment:
-
Three-necked flask
-
Thermometer
-
Mechanical stirrer
-
Vigreux column
-
Heating mantle
-
Aqueous NaOH scrubbing tower
Procedure:
-
To a 22 L three-necked flask equipped with a thermometer, mechanical stirrer, and a Vigreux column connected to an aqueous NaOH scrubbing tower, add 1,4-dichlorobenzene (3 kg, 26.4 mol) and benzoyl chloride (2.6 kg, 18.55 mol).[3]
-
Heat the mixture to 80°C to obtain a homogeneous solution.[3]
-
With stirring, add anhydrous aluminum chloride (5.5 kg, 41.25 mol) over 12 minutes. The molar ratio of AlCl₃:1,4-Dichlorobenzene:Benzoyl Chloride is 2.2:1.4:1.0.[3]
-
Heat the resulting mixture to 140°C over 60 minutes, and then increase the temperature to 175°C over 30 minutes.[3]
-
Stop the heating at 175°C and allow the mixture to cool to 80°C over two hours.[3]
-
Pour the cooled mixture into a well-stirred mixture of approximately 25 L of water and 15 kg of ice over 30 minutes.[3]
-
Collect the solid organic product by filtration and dissolve it in 7 L of toluene.[3]
-
Wash the toluene solution with aqueous sodium bicarbonate and then dry the organic layer.[3]
-
Remove the toluene by distillation.[3]
-
Recrystallize the crude product from a mixture of hexane and toluene to isolate pure this compound.[3]
Data Presentation
| Parameter | Value/Condition | Reference |
| Reactants | 1,4-Dichlorobenzene, Benzoyl Chloride | [3] |
| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | [3] |
| Molar Ratio (AlCl₃:1,4-Dichlorobenzene:Benzoyl Chloride) | 2.2 : 1.4 : 1.0 | [3] |
| Initial Temperature | 80°C | [3] |
| Reaction Temperature Profile | 140°C for 60 min, then 175°C for 30 min | [3] |
| Quenching | Ice/Water Mixture | [3] |
| Purification | Recrystallization from Hexane/Toluene | [3] |
| Reported Yield | 80% | [3] |
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 16611-67-9 [chemicalbook.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2,5-Dichlorobenzophenone by Recrystallization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2,5-Dichlorobenzophenone by recrystallization. It is intended for researchers, scientists, and professionals in drug development who are familiar with general laboratory techniques.
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₈Cl₂O | [2][3] |
| Molecular Weight | 251.11 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 87-88 °C | [3] |
| Boiling Point | 369.9 °C at 760 mmHg | [3] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like toluene. | [1][2] |
Note: The ideal solvent ratio for recrystallization is best determined empirically for each specific batch of crude material.
Experimental Protocol: Recrystallization of this compound
This protocol details the purification of this compound using a two-solvent system of toluene and hexane.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
Materials:
-
Crude this compound
-
Toluene (reagent grade)
-
Hexane (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture gently with stirring. Continue to add toluene portion-wise until the solid completely dissolves at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Inducing Crystallization: While the toluene solution is still hot, slowly add hexane dropwise with continuous swirling. Hexane acts as the anti-solvent. Continue adding hexane until the solution becomes slightly cloudy, indicating the saturation point.
-
Crystal Formation: If the solution becomes too cloudy, add a few drops of hot toluene to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the recrystallization of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent system for the recrystallization of this compound? A1: A mixed solvent system of toluene and hexane is commonly used for the purification of this compound following its synthesis.[1] Toluene is a good solvent for dissolving the compound, while hexane is used as an anti-solvent to induce crystallization.
-
Q2: What are the common impurities in crude this compound? A2: The primary impurities depend on the synthetic route. In the case of Friedel-Crafts acylation of 1,4-dichlorobenzene, isomeric impurities such as 3,4-dichlorobenzophenone and 2,4-dichlorobenzophenone may be present.
-
Q3: How can I improve the purity of my final product? A3: To enhance purity, ensure slow cooling of the saturated solution to promote the formation of well-defined crystals. Rapid cooling can lead to the trapping of impurities within the crystal lattice. A second recrystallization step can also be performed if necessary.
Troubleshooting Common Problems
-
Q4: My compound is not dissolving in hot toluene. What should I do? A4: This could be due to the presence of insoluble impurities. If, after adding a reasonable amount of hot toluene, some solid remains, it is likely an impurity. In this case, perform a hot filtration to remove the insoluble material before proceeding with the crystallization.
-
Q5: No crystals are forming even after the solution has cooled to room temperature. What is the problem? A5: This is a common issue that can arise from several factors:
-
Too much solvent: If an excess of toluene was used, the solution may not be saturated enough for crystals to form. Try evaporating some of the solvent to concentrate the solution and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound.
-
-
Q6: An oil has formed instead of crystals. How can I fix this? A6: "Oiling out" can occur if the boiling point of the solvent is higher than the melting point of the solute or if the solution cools too quickly. To resolve this, reheat the solution to dissolve the oil, add a small amount of additional toluene to ensure the solution is no longer supersaturated at the boiling point, and then allow it to cool more slowly.
-
Q7: The yield of my recrystallized product is very low. What could be the reason? A7: A low yield can be attributed to several factors:
-
Using too much solvent, which keeps a significant amount of the product dissolved in the mother liquor.
-
Premature crystallization during hot filtration.
-
Washing the crystals with a solvent that is too warm or in excessive amounts.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the purification of this compound by recrystallization.
Caption: Workflow for the recrystallization of this compound.
References
Side products in the synthesis of 2,5-Dichlorobenzophenone and their removal
This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of 2,5-dichlorobenzophenone, focusing on the identification and removal of common side products.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products encountered during the synthesis of this compound via Friedel-Crafts acylation?
A1: The synthesis, typically involving the Friedel-Crafts acylation of 1,4-dichlorobenzene with benzoyl chloride, can lead to several impurities.[1][2][3] The most common side products include:
-
Isomeric Impurities: Rearrangement during the reaction can form other dichlorobenzophenone isomers, with 3,4-dichlorobenzophenone being a notable example.[2] If the 1,4-dichlorobenzene starting material contains other isomers (ortho- or meta-), products like 2,3-, 2,4-, and 2,6-dichlorobenzophenone can also be formed.[2]
-
Dechlorinated Products: The reaction may also yield products from dechlorobenzoylation, such as o- and p-chlorobenzophenone , and even benzophenone .[2]
-
Unreacted Starting Materials: Residual 1,4-dichlorobenzene and benzoyl chloride may remain in the crude product.
-
Polymeric By-products: High temperatures and catalyst concentrations can lead to the formation of polymeric materials.[4]
Q2: What reaction conditions lead to the formation of isomeric impurities?
A2: Isomer formation is an inherent challenge in Friedel-Crafts reactions involving substituted benzenes. The presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) can promote isomerization of both the starting material and the product.[2] The use of impure 1,4-dichlorobenzene that is contaminated with meta- and ortho-isomers is a direct cause of isomeric impurities in the final product.[5]
Q3: How can I minimize the formation of side products during the reaction?
A3: To minimize side products, strict control over reaction parameters is crucial:
-
Purity of Reactants: Use high-purity 1,4-dichlorobenzene and benzoyl chloride.
-
Stoichiometry: A molar excess of 1,4-dichlorobenzene is often used to drive the reaction to completion and minimize di-acylation. A typical molar ratio is AlCl₃:Dichlorobenzene:Benzoyl Chloride of 2.2:1.4:1.0.[1]
-
Temperature Control: Add the AlCl₃ catalyst carefully to control the initial exothermic reaction. The reaction is often heated to specific temperatures (e.g., 140°C to 175°C) for a controlled duration to ensure complete reaction without excessive side product formation.[1]
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the AlCl₃ catalyst. Ensure all glassware is dry and use anhydrous reagents.
Q4: My final product shows a broad or low melting point. What is the likely cause?
A4: A broad or depressed melting point is a strong indicator of impurities. The presence of the isomeric side products discussed in Q1, particularly 3,4-dichlorobenzophenone, is the most common cause. Residual solvents from the purification process can also lead to a lower melting point.
Q5: How should the aluminum chloride catalyst be removed after the reaction is complete?
A5: The reaction mixture should be carefully quenched by pouring it into a well-stirred mixture of ice and water.[1] This hydrolyzes the aluminum chloride and any remaining benzoyl chloride. The resulting acidic solution can then be neutralized. A subsequent wash with an aqueous sodium bicarbonate solution is effective for removing acidic residues before proceeding with organic solvent extraction.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction.[3]2. Deactivated catalyst (moisture contamination).3. Product loss during workup or purification. | 1. Ensure sufficient reaction time and temperature as per protocol.[1]2. Use anhydrous reagents and dry glassware.3. Optimize extraction and recrystallization steps; minimize transfers. |
| Product is an Oil or Fails to Crystallize | 1. High concentration of isomeric impurities.2. Presence of unreacted starting materials or solvent. | 1. Purify the crude product using flash column chromatography to separate isomers before attempting recrystallization.[6]2. Ensure complete removal of reaction and extraction solvents (e.g., toluene) by distillation or under vacuum.[1] |
| Multiple Spots on TLC After Recrystallization | 1. Co-crystallization of impurities.2. Ineffective solvent system for recrystallization. | 1. Perform a second recrystallization, potentially with a different solvent system (e.g., hexane/toluene mixture).[1]2. If isomers are very close in polarity, purify by flash column chromatography.[6] |
| Product Contaminated with Starting Material (by GC/NMR) | 1. Incorrect stoichiometry (insufficient benzoyl chloride).2. Reaction not driven to completion. | 1. Review and adjust the molar ratios of reactants for future syntheses.[1]2. Increase reaction time or temperature moderately. The unreacted dichlorobenzene can often be removed during purification. |
Quantitative Data on Synthesis
The efficiency of the synthesis and purity of the final product are highly dependent on the reaction conditions and purification methods employed.
| Catalyst | Yield | Isomeric Purity | Purification Method | Reference |
| AlCl₃ | 80% | High (not specified) | Recrystallization (Hexane/Toluene) | [1] |
| AlCl₃ | 80-97% | > 99.5% | Not specified | [7] |
| AlCl₃ | 8-20% | Not specified | Not specified | [3] |
Experimental Protocols
Protocol 1: Post-Reaction Workup and Neutralization
-
Quenching: After the reaction is complete, allow the mixture to cool to approximately 80°C. In a separate, well-ventilated fume hood, prepare a large vessel containing a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the warm reaction mixture into the ice/water slurry. This process is highly exothermic and will release HCl gas.
-
Filtration: Collect the precipitated crude organic solid by filtration.
-
Dissolution: Dissolve the collected solid in a suitable organic solvent, such as toluene.[1]
-
Washing: Transfer the toluene solution to a separatory funnel. Wash the solution sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acids.[1]
-
Water (H₂O).
-
Brine (saturated aqueous NaCl).
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent by rotary evaporation or distillation to yield the crude this compound.[1]
Protocol 2: Purification by Recrystallization
-
Solvent Selection: A mixture of hexane and toluene is a documented solvent system for effective purification.[1] Ethanol can also be used.[8] The ideal solvent or solvent pair will dissolve the compound when hot but not when cold, while impurities remain soluble at cold temperatures.
-
Procedure: a. Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., toluene) to dissolve the solid completely. b. If a co-solvent is used (e.g., hexane), add it dropwise to the hot solution until turbidity (cloudiness) just begins to appear. Add a few more drops of the primary solvent to redissolve the precipitate. c. Allow the flask to cool slowly to room temperature. Placing the flask in an ice bath can further promote crystallization once it has reached room temperature. d. Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. e. Dry the crystals under vacuum to remove all residual solvent.
Protocol 3: Purification by Flash Column Chromatography
This method is particularly useful for separating isomeric impurities that are difficult to remove by recrystallization.
-
Stationary Phase: Use silica gel as the stationary phase.
-
Eluent Selection: Determine an appropriate solvent system (eluent) using thin-layer chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The goal is to achieve good separation between the spot corresponding to the desired product and the impurity spots.
-
Column Packing: Pack a glass chromatography column with a slurry of silica gel in the chosen non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[6]
-
Elution: Run the eluent through the column, applying positive pressure (e.g., from a nitrogen line or air pump) to maintain a steady flow. Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
- 1. This compound | 16611-67-9 [chemicalbook.com]
- 2. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. scribd.com [scribd.com]
- 5. US4089909A - Separation of dichlorobenzene isomers - Google Patents [patents.google.com]
- 6. Purification [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Overcoming low yields in the synthesis of 2,5-Dichlorobenzophenone
Welcome to the technical support center for the synthesis of 2,5-Dichlorobenzophenone. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize this chemical synthesis. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and comprehensive experimental protocols to help you overcome common challenges and improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Friedel-Crafts acylation of 1,4-dichlorobenzene with benzoyl chloride, using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2] This electrophilic aromatic substitution reaction is a standard procedure for producing diaryl ketones.
Q2: What are the typical yields for the synthesis of this compound?
A2: Yields can vary depending on the specific protocol and purification methods. A conventional two-step process involving the generation of the acid chloride followed by an aluminum chloride-mediated acylation has a reported yield of 71%.[3][4] A one-pot preparation using 2,5-dichlorobenzoic acid and phenyl ether with trifluoroacetic anhydride and phosphoric acid has been shown to achieve a higher yield of 78%.[3][4] Another protocol reports a yield of 80% after purification by recrystallization.[5] For a similar synthesis of 2,5-Dichloro-4'-fluorobenzophenone, yields of 80-97% have been achieved using aluminum chloride as the catalyst.[2]
Q3: What are the main byproducts to expect in this synthesis?
A3: Friedel-Crafts acylations are known to sometimes produce isomeric byproducts.[6] In the case of the benzoylation of p-dichlorobenzene, rearrangement can occur, leading to the formation of 3,4-dichlorobenzophenone.[7] It is also possible to have residual starting materials or products from dechlorobenzoylation.[7]
Q4: How can I purify the final this compound product?
A4: The crude product can be purified through several methods. A common and effective technique is recrystallization from a solvent system like hexane and toluene.[5] The workup procedure typically involves quenching the reaction mixture in ice water, followed by extraction with an organic solvent such as toluene. The organic layer is then washed, dried, and the solvent is removed by distillation to yield the crude product before recrystallization.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Formation
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inactive Catalyst | Anhydrous aluminum chloride is highly hygroscopic. Ensure it has been stored in a desiccator and handled under an inert, anhydrous atmosphere. Use a fresh, unopened container if possible. |
| Insufficient Catalyst | A stoichiometric excess of AlCl₃ is often required for high yields, with molar ratios of catalyst to acyl halide being 1.5 or greater.[2] |
| Low Reaction Temperature | The reaction typically requires heating. Temperatures can range from 80°C to 175°C.[5] Ensure the reaction mixture reaches and maintains the target temperature. |
| Poor Quality Starting Materials | Verify the purity of 1,4-dichlorobenzene and benzoyl chloride. Impurities can inhibit the reaction. |
Issue 2: Formation of Significant Isomeric Byproducts
Possible Causes & Solutions
| Cause | Recommended Solution |
| Reaction Temperature Too High | High temperatures can promote rearrangement reactions, leading to isomers like 3,4-dichlorobenzophenone.[7] Carefully control the reaction temperature and consider running the reaction at the lower end of the effective temperature range. |
| Incorrect Molar Ratios | The molar ratio of reactants can influence selectivity. A typical ratio is 2.2:1.4:1.0 for AlCl₃:Dichlorobenzene:Benzoyl Chloride.[5] |
Issue 3: Product Loss During Workup and Purification
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incomplete Extraction | Ensure the pH is appropriate during the aqueous wash to maximize the partitioning of the product into the organic phase. Perform multiple extractions to ensure complete recovery. |
| Inefficient Recrystallization | Optimize the solvent system for recrystallization. If the product is too soluble, it will remain in the mother liquor. If it is not soluble enough, recovery will be low. A mixture of solvents like hexane and toluene can be effective.[5] |
Experimental Protocols
Protocol 1: Conventional Friedel-Crafts Acylation
This protocol is adapted from a documented method for synthesizing this compound.[5]
Materials:
-
1,4-dichlorobenzene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Toluene
-
Hexane
-
Sodium bicarbonate solution
-
Ice and water
Procedure:
-
Set up a three-necked flask equipped with a mechanical stirrer, thermometer, and a condenser connected to a scrubbing tower for acidic gases.
-
Add 1,4-dichlorobenzene (3 Kg, 26.4 mol) and benzoyl chloride (2.6 Kg, 18.55 mol) to the flask.
-
Heat the mixture to 80°C until a homogeneous solution is formed.
-
With vigorous stirring, carefully add anhydrous aluminum chloride (5.5 Kg, 41.25 mol) over approximately 12 minutes. The molar ratio of AlCl₃ : Dichlorobenzene : Benzoyl Chloride should be approximately 2.2:1.4:1.0.
-
Heat the reaction mixture to 140°C over 60 minutes, and then increase the temperature to 175°C over 30 minutes.
-
Stop heating and allow the mixture to cool to 80°C over two hours.
-
Carefully pour the cooled reaction mixture into a well-stirred mixture of ice and water.
-
Collect the resulting organic solid by filtration.
-
Dissolve the solid in toluene, wash with aqueous sodium bicarbonate, and then dry the organic solution.
-
Remove the toluene by distillation.
-
Purify the crude this compound by recrystallization from a hexane/toluene mixture to yield the pure product.
Protocol 2: One-Pot Synthesis
This protocol offers an alternative with a potentially higher yield.[3][4]
Materials:
-
Phenyl ether
-
2,5-dichlorobenzoic acid
-
Trifluoroacetic anhydride
-
Phosphoric acid
Procedure:
-
In a suitable reaction vessel, combine phenyl ether and 2,5-dichlorobenzoic acid.
-
Add trifluoroacetic anhydride and phosphoric acid to the mixture.
-
Stir the reaction at an appropriate temperature (specific temperature and time may require optimization based on laboratory scale).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, perform an appropriate aqueous workup and extraction with an organic solvent.
-
Dry the organic layer, remove the solvent, and purify the product, for example, by column chromatography or recrystallization.
Data Summary
Table 1: Comparison of Synthesis Methods and Yields
| Method | Reactants | Catalyst/Reagents | Reported Yield | Reference |
| Conventional Two-Step | 1,4-Dichlorobenzene, Benzoyl Chloride | Aluminum Chloride | 71% | [3][4] |
| One-Pot Synthesis | Phenyl ether, 2,5-Dichlorobenzoic acid | Trifluoroacetic anhydride, Phosphoric acid | 78% | [3][4] |
| Friedel-Crafts Acylation | 1,4-Dichlorobenzene, Benzoyl Chloride | Aluminum Chloride | 80% | [5] |
Visualized Workflows
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yields in the synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. search.library.brandeis.edu [search.library.brandeis.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 16611-67-9 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability of 2,5-Dichlorobenzophenone under UV Irradiation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of 2,5-Dichlorobenzophenone when exposed to ultraviolet (UV) radiation. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to assist in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under UV irradiation?
Q2: What are the potential degradation pathways for this compound under UV light?
A2: The primary photochemical processes for benzophenones upon UV absorption involve excitation to a singlet state, followed by efficient intersystem crossing to a triplet state. The triplet state is a powerful diradical and can undergo several reactions. For this compound, potential degradation pathways include:
-
Photoreduction: In the presence of a hydrogen-donating solvent (e.g., isopropanol, methanol), the triplet state can abstract a hydrogen atom, leading to the formation of a ketyl radical. This can then undergo further reactions.
-
Photochemical Cleavage (Norrish Type I): While less common for aromatic ketones compared to aliphatic ones, cleavage of the bond between the carbonyl group and one of the aromatic rings can occur, generating radical species.
-
Energy Transfer: The excited triplet state can transfer its energy to other molecules in the solution, acting as a photosensitizer.
-
Reactions involving the Chlorine Substituents: The carbon-chlorine bonds may be susceptible to homolytic cleavage under high-energy UV irradiation, leading to dechlorination and the formation of various photoproducts.
Q3: What are the likely photoproducts of this compound degradation?
A3: While specific photoproducts for this compound are not extensively documented, based on the degradation of similar compounds like other dichlorophenols and benzophenones, potential products could include hydroxylated derivatives, dechlorinated species, and products resulting from the cleavage of the carbonyl bridge. To definitively identify the degradation products, analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) are necessary.
Q4: How can I monitor the degradation of this compound during my experiment?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and effective method for monitoring the degradation of the parent compound and the formation of photoproducts. A stability-indicating HPLC method should be developed and validated to ensure that the parent compound peak is well-resolved from any degradation products.
Troubleshooting Guides
Issue 1: Rapid or Unexpected Degradation of this compound
| Possible Cause | Troubleshooting Steps |
| High UV Intensity/Incorrect Wavelength | Verify the specifications of your UV lamp. Shorter wavelengths (e.g., 254 nm) are more energetic and can cause faster degradation than longer wavelengths (e.g., 365 nm). If possible, reduce the lamp intensity or use a filter to select a longer wavelength. |
| Reactive Solvent | Solvents like isopropanol or methanol can act as hydrogen donors and promote photoreduction. If this is not the intended reaction, consider using a less reactive solvent such as acetonitrile or cyclohexane. |
| Presence of Photosensitizers or Initiators | Impurities in the solvent or on glassware can act as photosensitizers. Ensure the use of high-purity solvents and thoroughly clean all glassware. If this compound is in a complex mixture, other components may be contributing to the degradation. |
| Oxygen Content | The presence of dissolved oxygen can influence the degradation pathway, sometimes leading to photo-oxidation products. For mechanistic studies, consider de-gassing the solution by bubbling with an inert gas (e.g., nitrogen or argon) prior to and during irradiation. |
Issue 2: Inconsistent or Non-Reproducible Degradation Rates
| Possible Cause | Troubleshooting Steps |
| Fluctuations in Lamp Output | Monitor the lamp output over time using a calibrated radiometer. Ensure the lamp has had a sufficient warm-up period to reach a stable output. |
| Temperature Variations | Use a temperature-controlled reactor or a cooling system to maintain a constant temperature throughout the experiment, as photochemical reaction rates can be temperature-dependent. |
| Inconsistent Sample Positioning | Ensure the sample cuvette or reactor is placed in the exact same position relative to the light source for each experiment to maintain consistent irradiation. |
| Solvent Evaporation | Use a sealed cuvette or reactor to prevent solvent evaporation, which would alter the concentration of the sample and affect the observed degradation rate. |
Issue 3: Appearance of Unexpected Peaks in HPLC Analysis
| Possible Cause | Troubleshooting Steps |
| Formation of Multiple Photoproducts | This is expected. Optimize your HPLC method (e.g., gradient, mobile phase composition, column type) to achieve good separation of all components. |
| Secondary Degradation of Photoproducts | Initial photoproducts may themselves be photolabile and degrade into other species. Analyze samples at multiple time points to track the formation and decay of different peaks. |
| Interaction with HPLC Mobile Phase | Ensure that the mobile phase components are not reacting with the analyte or its degradation products. Run control samples (unirradiated) to confirm. |
| Column Contamination | Impurities from previous injections may elute and appear as unexpected peaks. Implement a robust column washing procedure between runs. |
Data Presentation
While specific quantitative data for the photodegradation of this compound is limited in the public domain, the following table provides a summary of photodegradation data for other benzophenone derivatives to offer a comparative context. The degradation generally follows pseudo-first-order kinetics.[1]
Table 1: Photodegradation Half-life (t½) of Selected Benzophenone Derivatives under UV Irradiation [1]
| Compound | Common Name | Substituents | Half-life (t½) in hours | Experimental Conditions |
| Benzophenone-3 | BP-3 / Oxybenzone | 2-Hydroxy-4-methoxy | 17 - 99 | Medium pressure UV lamp in various water matrices |
| Benzophenone-4 | BP-4 / Sulisobenzone | 2-Hydroxy-4-methoxy-5-sulfonic acid | 17 - 99 | Medium pressure UV lamp in various water matrices |
| Unsubstituted Benzophenone | BP | None | 17 - 99 | Medium pressure UV lamp in various water matrices |
| Benzophenone-1 | BP-1 | 2,4-Dihydroxy | Readily degrades (<24 h) | UV radiation |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Photostability of this compound
This protocol provides a general framework for conducting a forced degradation study of this compound under UV irradiation.
1. Materials:
-
This compound (of known purity)
-
HPLC-grade methanol (or another suitable solvent)
-
HPLC system with UV detector
-
Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)
-
Quartz cuvettes or reaction vessels
-
Calibrated radiometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution at a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
3. UV Irradiation Procedure:
-
Transfer a known volume of the working solution into a quartz reaction vessel.
-
Place the vessel in the photochemical reactor at a fixed distance from the UV lamp.
-
If studying the effect of oxygen, purge the solution with nitrogen or argon for 15-20 minutes before irradiation and maintain an inert atmosphere during the experiment.
-
Turn on the UV lamp and start a timer. It is crucial to monitor the lamp's intensity with a radiometer.
-
Withdraw aliquots of the sample at predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Protect the withdrawn samples from light until analysis.
4. HPLC Analysis:
-
Filter the withdrawn samples through a 0.22 µm syringe filter before injection into the HPLC system.
-
Analyze the samples using a validated stability-indicating HPLC method. A typical starting point for method development could be a C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid) in a gradient elution mode.
-
Monitor the elution profile at a wavelength where this compound has significant absorbance.
-
Record the peak area of the this compound peak at each time point.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
-
Plot the natural logarithm of the concentration (or peak area) of this compound versus time. If the degradation follows first-order kinetics, the plot should be linear.
-
Determine the degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) of the degradation using the formula: t½ = 0.693 / k.
Mandatory Visualizations
Caption: Proposed photodegradation pathways for this compound.
Caption: Workflow for assessing the photostability of this compound.
References
Troubleshooting guide for the synthesis of 2-Amino-2',5'-dichlorobenzophenone
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-2',5'-dichlorobenzophenone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-Amino-2',5'-dichlorobenzophenone?
A1: A widely used and effective method is the Bechamp reduction of 5-chloro-3-(2-chlorophenyl)benzo[c]isoxazole using iron powder in the presence of an acid, such as hydrochloric acid.[1] This method is favored for its practicality and efficiency.
Q2: What are the typical physical properties of 2-Amino-2',5'-dichlorobenzophenone?
A2: It is typically a yellow to yellow-green crystalline powder.[1][2] Key properties are summarized in the table below.
Q3: What are the primary applications of 2-Amino-2',5'-dichlorobenzophenone?
A3: It is a crucial intermediate in the synthesis of several benzodiazepine drugs, which are a class of psychoactive compounds with anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[1] Notably, it is a direct precursor to Lorazepam.[1]
Q4: What are the main safety precautions to consider when handling this compound?
A4: 2-Amino-2',5'-dichlorobenzophenone is considered a hazardous substance. It is an irritant to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask, should be worn when handling this chemical.[1] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
Troubleshooting Guide
Low or No Product Yield
Problem: The reaction has resulted in a very low yield or no desired product.
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Verify Reaction Time and Temperature: A common synthesis method involves heating the reaction mixture to reflux (around 110°C) for approximately 2.75 hours.[1] Ensure the reaction has been allowed to proceed for the sufficient time at the correct temperature.
-
Monitor Starting Material: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of the starting material, 5-chloro-3-(2-chlorophenyl)benzo[c]isoxazole.
-
-
Suboptimal Reagent Ratios:
-
Poor Quality Reagents:
-
Assess Reagent Purity: Ensure the starting materials, particularly the isoxazole precursor and iron powder, are of high purity. Impurities can interfere with the reaction.
-
Product Purity Issues
Problem: The final product is impure, as indicated by techniques like melting point analysis or spectroscopy.
Possible Causes & Solutions:
-
Inefficient Purification:
-
Recrystallization: This is a crucial step for purification. If the purity is low, consider recrystallizing the crude product from a suitable solvent like alcohol.[2]
-
Washing Steps: Ensure thorough washing of the product to remove unreacted starting materials and byproducts.
-
-
Side Reactions:
-
Over-reduction: The carbonyl group in the benzophenone can be reduced by the iron powder.[3] Controlling the reaction temperature and time is crucial to minimize this side reaction.
-
Reaction Speed: A very fast reaction rate can lead to the formation of byproducts.[3] Ensure slow and controlled heating to reflux.
-
Difficulties in Product Isolation
Problem: Challenges are encountered during the work-up and isolation of the final product.
Possible Causes & Solutions:
-
Poor Separation of Iron Sludge:
-
Crystallization Issues:
-
Cooling Procedure: After filtration, the filtrate should be cooled to allow the 2-Amino-2',5'-dichlorobenzophenone to crystallize. If crystallization is slow, consider seeding with a small crystal of the pure product or cooling to a lower temperature.
-
Solvent Choice: Ensure the correct solvent is used for crystallization to achieve good recovery.
-
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₃H₉Cl₂NO | [1] |
| Molecular Weight | 266.12 g/mol | [1] |
| Appearance | Yellow to yellow-green powder | [1][2] |
| Melting Point | 87-89 °C | [1] |
| Solubility | Insoluble in water. Soluble in methanol, DMF, and DMSO. | [1] |
| UV max (Ethanol) | 257, 296 nm | [1] |
Experimental Protocol: Synthesis via Bechamp Reduction
This protocol outlines a common method for the synthesis of 2-Amino-2',5'-dichlorobenzophenone.
Materials:
-
5-chloro-3-(2-chlorophenyl)benzo[c]isoxazole
-
Toluene
-
Iron powder
-
Hydrochloric acid
Procedure:
-
Charging the Reactor: In a suitable reaction vessel, charge toluene, hydrochloric acid, 5-chloro-3-(2-chlorophenyl)benzo[c]isoxazole, and iron powder. A typical mass ratio is 2.5:1.2:1:0.5 (toluene:hydrochloric acid:isoxazole:iron powder).[1]
-
Reaction: With continuous stirring, slowly heat the mixture to reflux, which is approximately 110°C.[1]
-
Monitoring: Maintain the reflux and monitor the reaction progress until the starting material is consumed. This typically takes around 2.75 hours.[1]
-
Settling: Once the reaction is complete, stop stirring and allow the iron sludge to settle for about 15 minutes.[1]
-
Filtration: Separate the liquid phase from the iron sludge via press filtration.[1]
-
Crystallization: Cool the filtrate to allow the 2-Amino-2',5'-dichlorobenzophenone to crystallize.[1]
-
Isolation: Isolate the wet product by centrifugation.[1]
-
Drying: Dry the product to obtain the final 2-Amino-2',5'-dichlorobenzophenone.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of 2-Amino-2',5'-dichlorobenzophenone.
References
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of a Lorazepam Precursor
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of the key Lorazepam precursor, 2-amino-2',5'-dichlorobenzophenone, and its subsequent acylation.
I. Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-amino-2',5'-dichlorobenzophenone via isoxazole reduction and its subsequent N-acylation.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis problems.
Question: My reaction to synthesize 2-amino-2',5'-dichlorobenzophenone from the isoxazole precursor has a very low yield. What are the potential causes and how can I fix this?
Answer:
Low yields in this reduction step can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature. The reduction of the isoxazole precursor with iron powder typically requires reflux temperatures to proceed to completion.[1]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reflux period. Ensure the reaction mixture is vigorously stirred to maintain good contact between the reactants.
-
-
Poor Quality of Reagents:
-
Cause: The iron powder may be of low reactivity (oxidized). The quality of the starting isoxazole and solvents can also impact the reaction.
-
Solution: Use freshly opened, fine-grade iron powder. Ensure all solvents are of the appropriate grade and are dry.
-
-
Suboptimal Reaction Conditions:
-
Cause: Incorrect ratio of reactants. The ratio of the isoxazole precursor to iron powder and acid is crucial for efficient reduction.[2]
-
Solution: Carefully verify the stoichiometry of your reactants. A typical mass ratio for the isoxazole precursor:toluene:iron powder:hydrochloric acid is 1:2.5:0.5:1.2.[2]
-
-
Product Loss During Work-up:
-
Cause: Inefficient extraction or premature crystallization can lead to significant product loss.
-
Solution: Ensure the pH is appropriately adjusted during the work-up to keep the product in the desired phase. When performing extractions, use an adequate volume of solvent and perform multiple extractions to ensure complete recovery.
-
Question: I've successfully synthesized the 2-amino-2',5'-dichlorobenzophenone, but the subsequent N-acylation with chloroacetyl chloride is giving me a low yield and multiple spots on my TLC plate. What could be going wrong?
Answer:
The N-acylation of 2-amino-2',5'-dichlorobenzophenone is a critical step. Here are common issues and their solutions:
-
Side Reactions:
-
Cause: The amino group of anilines can be di-acylated, or other side reactions may occur if the reaction temperature is not controlled.
-
Solution: The addition of chloroacetyl chloride should be done slowly and at a controlled temperature, typically between 0-30°C.[1] This minimizes the risk of side reactions.
-
-
Incorrect Stoichiometry:
-
Cause: Using a large excess of chloroacetyl chloride can lead to the formation of byproducts.
-
Solution: The molar ratio of 2-amino-2',5'-dichlorobenzophenone to chloroacetyl chloride should be carefully controlled, typically in the range of 1:1.05 to 1:1.5.[1]
-
-
Hydrolysis of Chloroacetyl Chloride:
-
Cause: Chloroacetyl chloride is highly reactive and can be hydrolyzed by moisture in the solvent or glassware.
-
Solution: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used for the reaction.
-
-
Inadequate Base:
-
Cause: The reaction generates HCl, which can protonate the starting material and prevent it from reacting.
-
Solution: While some protocols do not explicitly mention a base, the use of a non-nucleophilic base like triethylamine can be beneficial to scavenge the generated HCl.
-
Question: My final 2-amino-2',5'-dichlorobenzophenone product is difficult to purify and appears as an oil or waxy solid. How can I improve its purity and crystalline form?
Answer:
Purification challenges with this precursor are not uncommon. Here are some strategies to obtain a pure, crystalline product:
-
Incomplete Removal of Iron Salts:
-
Cause: Residual iron salts from the reduction step can contaminate the product.
-
Solution: After the reaction, it is crucial to thoroughly filter the reaction mixture to remove all the iron sludge.[2] Washing the crude product with water during the work-up can also help remove any water-soluble iron salts.
-
-
Presence of Unreacted Starting Material or Byproducts:
-
Cause: If the reaction did not go to completion or if side reactions occurred, these impurities can hinder crystallization.
-
Solution: Monitor the reaction to ensure full conversion of the starting material. If impurities are present, consider recrystallization from a suitable solvent system. Common solvents for recrystallization include ethanol or toluene.
-
-
Solvent Choice for Recrystallization:
-
Cause: Using an inappropriate solvent for recrystallization can result in an oily product.
-
Solution: A solvent screen is recommended to find the optimal solvent or solvent mixture for recrystallization. The ideal solvent should dissolve the compound at high temperatures but have low solubility at room temperature or below.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 2-amino-2',5'-dichlorobenzophenone?
A1: A widely used method is the reduction of a 5-chloro-3-(2-chlorophenyl)benzo[c]isoxazole precursor using iron powder in the presence of an acid like hydrochloric acid.[1][2]
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: The critical parameters include the quality and ratio of reactants (especially the iron powder), reaction temperature (typically reflux), and reaction time.[1][2] For the subsequent acylation, controlling the temperature during the addition of chloroacetyl chloride is crucial.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the disappearance of the starting material and the formation of the product.
Q4: Are there any specific safety precautions I should take when working with these reagents?
A4: Yes. Chloroacetyl chloride is corrosive and lachrymatory and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Toluene is a flammable and toxic solvent. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
III. Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2-amino-2',5'-dichlorobenzophenone via Isoxazole Reduction
| Parameter | Condition 1 | Condition 2 |
| Precursor | 5-chloro-3-(2-chlorophenyl)benzo[c]isoxazole | 5-chloro-3-(2-chlorophenyl)benzo[c]isoxazole |
| Reducing Agent | Iron Powder | Iron Powder |
| Acid | Hydrochloric Acid | Acetic Acid |
| Solvent | Toluene | Ethanol |
| Temperature | Reflux (~110°C)[1] | Reflux |
| Reaction Time | ~2.75 hours[1] | Not specified |
| Typical Yield | High | Not specified |
IV. Experimental Protocols
Synthesis of 2-amino-2',5'-dichlorobenzophenone via Isoxazole Reduction
This protocol is adapted from established literature procedures.[1][2]
Materials:
-
5-chloro-3-(2-chlorophenyl)benzo[c]isoxazole
-
Iron powder (fine grade)
-
Toluene
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the isoxazole precursor, toluene, iron powder, and hydrochloric acid in a mass ratio of approximately 1:2.5:0.5:1.2.[2]
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (approximately 2.75 hours).[1]
-
Allow the mixture to cool slightly and filter to remove the iron sludge.
-
Transfer the filtrate to a separatory funnel and wash with water.
-
Neutralize the organic layer with a dilute sodium hydroxide solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 2-amino-2',5'-dichlorobenzophenone.
N-Acylation of 2-amino-2',5'-dichlorobenzophenone
This protocol outlines the subsequent acylation step.[1]
Materials:
-
2-amino-2',5'-dichlorobenzophenone
-
Chloroacetyl chloride
-
Anhydrous ethyl acetate (or another suitable aprotic solvent)
-
Triethylamine (optional)
Procedure:
-
Dissolve 2-amino-2',5'-dichlorobenzophenone in anhydrous ethyl acetate in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0-10°C in an ice bath.
-
Slowly add chloroacetyl chloride (1.05 to 1.5 molar equivalents) to the stirred solution.[1] If using, triethylamine can be added to neutralize the generated HCl.
-
Allow the reaction to stir at a controlled temperature for 0.5-2 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water or a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude acylated product, which can be further purified by recrystallization or chromatography.
V. Mandatory Visualization
Diagram: Synthesis Pathway of a Lorazepam Precursor
Caption: Key steps in the synthesis of a Lorazepam precursor.
References
Technical Support Center: Large-Scale Synthesis of 2,5-Dichlorobenzophenone
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) concerning the large-scale synthesis of 2,5-Dichlorobenzophenone.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts acylation reaction for the synthesis of this compound has a very low yield or is not working at all. What are the common causes?
A1: Low or no yield in the Friedel-Crafts acylation for this synthesis can be attributed to several factors, primarily related to the reactants, catalyst, and reaction conditions. Here are the most common culprits:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2][3] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain anhydrous (dry) conditions throughout the setup and reaction.
-
Deactivated Aromatic Ring: The starting material, 1,4-dichlorobenzene, has two electron-withdrawing chlorine atoms, which deactivate the aromatic ring towards electrophilic substitution.[1] This inherent lack of reactivity can lead to low yields and may require forcing conditions.
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[1][3] This complexation effectively removes the catalyst from the reaction. Therefore, a stoichiometric amount (or even an excess) of the catalyst is often required to drive the reaction to completion.
-
Sub-optimal Reaction Temperature: The reaction temperature significantly influences the yield. While some reactions proceed at room temperature, the synthesis of this compound typically requires heating to overcome the activation energy.[4] However, excessively high temperatures can promote side reactions and decomposition.[1]
-
Poor Quality Reagents: The purity of the benzoyl chloride and 1,4-dichlorobenzene is critical. Impurities can interfere with the reaction and lead to the formation of byproducts.[1]
Issue 2: Formation of Impurities and Side Products
Q2: I am observing the formation of multiple products or unexpected isomers in my reaction mixture. How can I improve the selectivity for this compound?
A2: The formation of isomers and other side products is a known challenge in Friedel-Crafts reactions. Here are some potential reasons and solutions:
-
Isomer Formation: The Friedel-Crafts benzoylation of p-dichlorobenzene can sometimes yield the rearranged isomer, 3,4-dichlorobenzophenone, in addition to the desired this compound.
-
Reaction Conditions: The choice of solvent and reaction temperature can influence regioselectivity. For some acylations, non-polar solvents may favor one isomer, while more polar solvents may lead to a different product distribution.[2]
-
Purification: If isomer formation is unavoidable, a robust purification protocol is necessary. Recrystallization is an effective method for isolating pure this compound from its isomers and other impurities.[4]
Issue 3: Difficulties in Product Purification
Q3: My crude this compound is difficult to purify by recrystallization. What could be the issue?
A3: Challenges during recrystallization can often be resolved by optimizing the solvent system and procedure.
-
Incorrect Solvent Choice: For a successful recrystallization, the desired compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent. A mixture of hexane and toluene has been reported to be effective for the recrystallization of this compound.[4]
-
Presence of Oily Impurities: If the crude product oils out instead of crystallizing, it may be due to the presence of impurities that lower the melting point of the mixture. In such cases, trying a different solvent or solvent mixture, or pre-purifying the crude product by column chromatography might be necessary.
-
Cooling Rate: Allowing the solution to cool slowly can promote the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of reactants for the synthesis of this compound?
A1: A reported successful large-scale synthesis uses a molar ratio of Aluminum Chloride: 1,4-Dichlorobenzene: Benzoyl Chloride of approximately 2.2:1.4:1.0.[4] The excess of aluminum chloride is necessary to act as both a catalyst and to complex with the product ketone.
Q2: What are the recommended temperature and reaction time for the synthesis?
A2: The reaction mixture is typically heated to around 80°C to achieve a homogeneous solution before the addition of the aluminum chloride catalyst.[4] Following the catalyst addition, the temperature is raised to 140°C and then to 175°C.[4] The total heating time can be around 1.5 hours.[4]
Q3: How should the reaction be quenched?
A3: A common issue during the workup of Friedel-Crafts acylation is the formation of an emulsion when quenching the reaction.[2] To minimize this, the reaction mixture should be cooled to about 80°C and then slowly and carefully poured into a well-stirred mixture of ice and water.[4]
Q4: What analytical methods are suitable for assessing the purity of this compound?
A4: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the main compound and any impurities.[5][6] Gas Chromatography (GC), potentially coupled with Mass Spectrometry (GC-MS), is also suitable for analyzing the purity and identifying any volatile byproducts.[5] Melting point analysis can also be a good indicator of purity; a sharp melting point close to the literature value (87-88°C) suggests high purity.
Data Presentation
Table 1: Reactant Stoichiometry for Large-Scale Synthesis
| Reactant/Catalyst | Molecular Weight ( g/mol ) | Moles | Mass (kg) | Molar Ratio |
| Benzoyl Chloride | 140.57 | 18.55 | 2.6 | 1.0 |
| 1,4-Dichlorobenzene | 147.00 | 26.4 | 3.0 | 1.4 |
| Aluminum Chloride | 133.34 | 41.25 | 5.5 | 2.2 |
Data adapted from a reported large-scale synthesis.[4]
Table 2: Performance of Lewis Acid Catalysts in Friedel-Crafts Acylation (Illustrative)
| Lewis Acid | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Observations |
| AlCl₃ | Stoichiometric to excess | 80 - 175 | 1.5 - 3.5 | 80 - 97 | Most effective and well-documented catalyst for this type of transformation. Requires anhydrous conditions. |
| FeCl₃ | Catalytic to Stoichiometric | Variable | Variable | Moderate | A milder Lewis acid than AlCl₃, which may lead to lower yields but can sometimes offer better selectivity. |
| ZnCl₂ | Stoichiometric | Higher temperatures | Longer reaction times | Lower | Generally a weaker Lewis acid, often requiring more forcing conditions. |
Note: This table is illustrative and compiles typical performance characteristics of these Lewis acids in Friedel-Crafts acylation reactions. Specific results for the synthesis of this compound may vary.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound via Friedel-Crafts Acylation
This protocol is adapted from a reported industrial-scale synthesis.[4]
Materials:
-
1,4-Dichlorobenzene (3.0 kg, 26.4 mol)
-
Benzoyl chloride (2.6 kg, 18.55 mol)
-
Aluminum chloride (5.5 kg, 41.25 mol)
-
Toluene (7 L)
-
Hexane
-
Ice and Water
-
Aqueous Sodium Bicarbonate
Procedure:
-
Reaction Setup: In a 22 L three-necked flask equipped with a mechanical stirrer, thermometer, and a Vigreux column connected to a sodium hydroxide scrubbing tower, add 1,4-dichlorobenzene and benzoyl chloride.
-
Homogenization: Heat the mixture to 80°C with stirring to obtain a homogeneous solution.
-
Catalyst Addition: Slowly add aluminum chloride over approximately 12 minutes while maintaining stirring.
-
Reaction: Heat the resulting mixture to 140°C over 60 minutes, and then increase the temperature to 175°C over 30 minutes. Stop the heating at 175°C.
-
Quenching: Allow the mixture to cool to 80°C over two hours. Carefully pour the cooled mixture into a well-stirred mixture of approximately 25 L of water and 15 kg of ice over 30 minutes.
-
Work-up: Collect the resulting organic solid by filtration. Dissolve the solid in 7 L of toluene. Wash the toluene solution with aqueous sodium bicarbonate and then dry it.
-
Isolation: Remove the toluene by distillation.
-
Purification: Recrystallize the crude product from a mixture of hexane and toluene to yield pure this compound (expect around 80% yield).
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolution: Transfer the crude this compound to an appropriately sized flask. Add a minimal amount of a hot mixture of hexane and toluene.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. To maximize crystal formation, you can further cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for the large-scale synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Degradation pathways of 2,5-Dichlorobenzophenone in environmental matrices
Disclaimer: Direct experimental data on the degradation pathways of 2,5-Dichlorobenzophenone in environmental matrices is limited in publicly available scientific literature. Therefore, this technical support guide has been developed by synthesizing information from studies on structurally similar compounds, including other dichlorinated aromatic molecules and benzophenone derivatives. The proposed pathways and troubleshooting advice are based on established chemical principles and data from these analogous compounds.
Frequently Asked Questions (FAQs)
Q1: What are the likely environmental degradation pathways for this compound?
A1: Based on the degradation of similar chlorinated aromatic compounds, this compound is expected to degrade in the environment through a combination of biotic and abiotic processes. The primary pathways are likely to be:
-
Photodegradation: Exposure to sunlight, particularly UV radiation, can lead to the breakdown of the molecule. This may involve the cleavage of the carbon-chlorine bonds or transformation of the benzophenone structure.
-
Biodegradation: Microorganisms in soil and water can metabolize this compound. This can occur under both aerobic and anaerobic conditions, although aerobic degradation is typically faster.[1][2]
-
Hydrolysis: Under certain pH and temperature conditions, the molecule may undergo hydrolysis, although this is generally a slower process for benzophenones compared to other chemical classes.
Q2: What are the potential degradation products of this compound?
A2: While specific degradation products for this compound have not been extensively documented, based on studies of similar compounds, the following are plausible intermediates and final products:
-
Hydroxylated derivatives: Microbial or oxidative processes may introduce hydroxyl (-OH) groups onto the aromatic rings.
-
Dechlorinated products: The chlorine atoms may be reductively or hydrolytically removed to form monochlorinated or non-chlorinated benzophenones.
-
Ring cleavage products: Under aggressive degradation conditions (e.g., advanced oxidation processes or potent microbial action), the aromatic rings can be cleaved, leading to the formation of smaller organic acids and eventually mineralization to CO2 and water.[3][4]
-
2,5-Dichlorobenzoic acid and phenol: Hydrolysis or oxidation could potentially cleave the carbonyl bridge, leading to the formation of these compounds.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for monitoring the degradation of aromatic compounds like this compound.[5] A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products.
Q4: Are there microorganisms known to degrade dichlorinated aromatic compounds?
A4: Yes, a variety of bacteria and fungi have been shown to degrade dichlorinated aromatic compounds. For example, species of Pseudomonas, Rhodococcus, and Trichoderma have been identified as capable of degrading dichlorophenols and other related compounds.[2][4] These microorganisms often utilize these compounds as a source of carbon and energy.[2]
Troubleshooting Guide
| Problem Encountered | Potential Cause of Degradation | Recommended Solution |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS) | Formation of degradation products due to hydrolysis, oxidation, or photodegradation. | - Conduct forced degradation studies to identify potential degradants.[6][7][8] - Modify experimental conditions such as lowering the temperature, using an inert atmosphere, or choosing a less reactive solvent. - Protect samples from light. |
| Low yield of a desired product in a reaction involving this compound | The starting material, this compound, is degrading under the reaction conditions. | - Re-evaluate the reaction parameters. Consider using milder reagents or shorter reaction times. - Ensure the purity of the starting material. |
| Discoloration of the reaction mixture or environmental sample | Formation of colored impurities or degradation products. | - Investigate the stability of the compound under the specific experimental conditions (e.g., pH, light exposure, temperature). - Consider performing experiments in the dark or under an inert atmosphere. |
| Inconsistent results in degradation studies | Variability in the stability of this compound under slightly different conditions. | - Tightly control all experimental parameters, including temperature, pH, light exposure, and microbial inoculum density (for biodegradation studies). - Use appropriate controls (e.g., sterile controls for biodegradation, dark controls for photodegradation). |
Quantitative Data from Analogous Compounds
The following table summarizes degradation data from studies on compounds structurally related to this compound. This data can provide an estimate of the potential behavior of this compound in similar environmental matrices.
| Compound | Matrix | Condition | Degradation Metric | Value |
| 2,6-Dichlorobenzonitrile (Dichlobenil) | Soil (previously exposed) | Biotic | Time for 100% degradation of 2,6-Dichlorobenzamide (a metabolite) | 35-56 days[9] |
| 2,6-Dichlorobenzamide (BAM) | Soil (previously exposed) | Biotic | Time for 85-100% degradation | 56 days[9] |
| 2,6-Dichlorophenol (2,6-DCP) | Liquid Medium | Fungal Degradation (T. longibraciatum) | Tolerance Level | Up to 300 mg/L[2] |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Soil | Aerobic Biodegradation | Half-life | Varies widely, can be a few days to several weeks |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study involves subjecting the compound to various stress conditions to understand its stability profile.[7][8][10]
Objective: To identify potential degradation products and pathways of this compound.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
UV lamp
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to an aliquot of the stock solution to achieve a final concentration of 0.1 M HCl. Heat at 60-80°C for a specified time.
-
Base Hydrolysis: Add NaOH to an aliquot of the stock solution to achieve a final concentration of 0.1 M NaOH. Heat at 60-80°C for a specified time.
-
Oxidation: Add H₂O₂ to an aliquot of the stock solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature for a specified time.
-
Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for a specified time. Run a parallel sample in the dark as a control.
-
Thermal Degradation: Heat an aliquot of the stock solution at a high temperature (e.g., 105°C) for a specified time.
-
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute with mobile phase. Analyze by a validated stability-indicating HPLC method to quantify the remaining this compound and detect degradation products. The goal is to achieve 5-20% degradation.[5]
Protocol 2: Aerobic Soil Biodegradation Study
Objective: To assess the rate and extent of this compound biodegradation in soil.
Materials:
-
This compound
-
Well-characterized soil
-
Incubation vessels
-
Analytical balance
-
Extraction solvent (e.g., acetonitrile/water mixture)
-
HPLC or GC-MS system
Procedure:
-
Soil Preparation: Sieve fresh soil to remove large debris. Adjust moisture content to 40-60% of water holding capacity.
-
Spiking: Treat a known mass of soil with a solution of this compound to achieve the desired concentration. Thoroughly mix to ensure uniform distribution.
-
Incubation: Place the treated soil into incubation vessels. Include sterile control vessels (e.g., autoclaved soil) to differentiate between biotic and abiotic degradation. Incubate in the dark at a constant temperature (e.g., 20-25°C). Ensure adequate aeration.
-
Sampling: At regular intervals, collect soil samples from the incubation vessels.
-
Extraction: Extract this compound and its potential metabolites from the soil samples using an appropriate solvent.
-
Analysis: Analyze the extracts using a suitable analytical method (e.g., HPLC, GC-MS) to determine the concentration of the parent compound and identify any major degradation products.
Visualizations
Caption: Hypothesized degradation pathways of this compound.
Caption: General experimental workflow for studying degradation.
References
- 1. DSpace [helda.helsinki.fi]
- 2. Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. forced degradation products: Topics by Science.gov [science.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microbial degradation pathways of the herbicide dichlobenil in soils with different history of dichlobenil-exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
Minimizing impurities in the production of pharmaceutical-grade 2,5-Dichlorobenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of pharmaceutical-grade 2,5-Dichlorobenzophenone. Our goal is to help you minimize impurities and optimize your production process.
Troubleshooting Guides
Issue 1: Presence of Isomeric Impurities in the Final Product
Question: My final product shows contamination with isomeric dichlorobenzophenones, primarily 3,4-Dichlorobenzophenone and 2,4-Dichlorobenzophenone. How can I minimize the formation of these isomers?
Answer: The formation of isomeric impurities during the Friedel-Crafts acylation of 1,4-dichlorobenzene with benzoyl chloride is a common issue. The primary cause is the rearrangement of the acylium ion intermediate or acylation at an alternative position on the dichlorobenzene ring. Here are key factors to control:
-
Catalyst Concentration: The molar ratio of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), to the reactants is critical. An excess of AlCl₃ can help to stabilize the desired acylium ion and suppress the formation of isomeric byproducts.
-
Solvent Selection: The choice of solvent can significantly influence the regioselectivity of the reaction. It is advisable to avoid using nitrobenzene as a solvent, as it has been reported to promote the formation of rearrangement products. Non-polar, non-coordinating solvents are generally preferred.
-
Temperature Control: Maintaining a controlled and optimized reaction temperature is crucial. Deviations from the optimal temperature range can lead to increased side reactions and isomer formation.
Data on Reaction Conditions for Minimizing Isomeric Impurities
| Parameter | Recommended Condition | Expected Isomeric Purity |
| AlCl₃:Benzoyl Chloride Molar Ratio | > 1.5 : 1 | > 99.5% |
| Solvent | Avoid Nitrobenzene | - |
| Temperature | Reaction specific, maintain consistency | - |
Logical Workflow for Minimizing Isomeric Impurities
Caption: Workflow to minimize isomeric impurities.
Issue 2: Detection of Dechlorinated Byproducts
Question: I have identified benzophenone and monochlorobenzophenones in my product mixture. What causes this, and how can I prevent it?
Answer: The presence of dechlorinated byproducts is likely due to a side reaction known as dechlorobenzoylation, which can occur under Friedel-Crafts conditions. This reaction involves the removal of one or both chlorine atoms from the dichlorobenzophenone product.
Mitigation Strategies:
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the incidence of dechlorobenzoylation. It is important to monitor the reaction progress and stop it once the starting material is consumed.
-
Catalyst Quenching: Proper and timely quenching of the Lewis acid catalyst at the end of the reaction is crucial to prevent further side reactions during workup.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent industrial method is the Friedel-Crafts acylation of 1,4-dichlorobenzene with benzoyl chloride, using anhydrous aluminum chloride (AlCl₃) as a Lewis acid catalyst.
Q2: What are the primary impurities I should be looking for in my this compound product?
A2: The main impurities to monitor are:
-
Isomeric Impurities: Primarily 3,4-Dichlorobenzophenone and to a lesser extent, 2,4-Dichlorobenzophenone.
-
Dechlorinated Byproducts: Benzophenone and monochlorobenzophenones.
-
Unreacted Starting Materials: Residual 1,4-dichlorobenzene and benzoyl chloride.
Q3: How can I effectively separate this compound from its isomeric impurities?
A3: While optimizing the reaction conditions is the primary strategy to avoid isomer formation, purification of the crude product can be achieved through:
-
Recrystallization: This is a highly effective method for purifying this compound. Suitable solvent systems include toluene-hexane mixtures.
-
Chromatography: For very high purity requirements, column chromatography can be employed, although it is less practical for large-scale production.
Q4: What analytical techniques are recommended for impurity profiling of this compound?
A4: The following analytical methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying isomeric impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying both isomeric and other volatile byproducts.
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimized Impurities
Materials:
-
1,4-Dichlorobenzene
-
Benzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Toluene
-
Hexane
-
Ice
-
Water
-
Sodium bicarbonate solution
Procedure:
-
To a suitable reaction vessel, add 1,4-dichlorobenzene and benzoyl chloride. Heat the mixture to 80°C to obtain a homogeneous solution.
-
With vigorous stirring, gradually add anhydrous aluminum chloride. The molar ratio of AlCl₃ to benzoyl chloride should be at least 1.5:1.
-
Carefully heat the reaction mixture to 140°C over 60 minutes, and then to 175°C over 30 minutes. Hold at 175°C and monitor the reaction progress.
-
Once the reaction is complete, cool the mixture to 80°C and then carefully pour it into a well-stirred mixture of ice and water.
-
Filter the resulting solid and dissolve it in toluene.
-
Wash the toluene solution with aqueous sodium bicarbonate and then with water.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Remove the toluene by distillation.
-
Purify the crude this compound by recrystallization from a toluene/hexane solvent system.
Experimental Workflow for Synthesis and Purification
Caption: Synthesis and purification workflow.
Protocol 2: HPLC Method for Isomer Analysis
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Sample Preparation: Dissolve a accurately weighed sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 3: GC-MS Method for Impurity Identification
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer
Chromatographic and Spectrometric Conditions:
| Parameter | Condition |
| Column | Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate |
| Inlet Temperature | 280°C |
| Oven Program | Start at 150°C, ramp to 300°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-350 |
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent such as dichloromethane or acetone.
Impurity Formation Pathway
Caption: Impurity formation pathways.
Validation & Comparative
A Comparative Analysis of 2,5-Dichlorobenzophenone and Other UV Filters for Researchers and Drug Development Professionals
An in-depth guide to the performance, mechanisms, and safety of 2,5-Dichlorobenzophenone in comparison to other commercially available UV filtering agents.
Introduction
The increasing awareness of the detrimental effects of ultraviolet (UV) radiation on human health has led to a growing demand for effective photoprotective agents. UV filters are critical components in sunscreens and other personal care products, designed to absorb, scatter, or reflect harmful UV rays. This compound, a derivative of the benzophenone class of organic UV filters, has been utilized primarily as a photoinitiator and an intermediate in chemical synthesis.[1] However, its structural similarity to other benzophenone-based UV absorbers suggests its potential for use in photoprotective formulations. This guide provides a comprehensive comparison of this compound with other common UV filters, focusing on their performance, mechanisms of action, and safety profiles to aid researchers, scientists, and drug development professionals in the evaluation and selection of these critical ingredients.
Chemical Properties and Mechanism of Action
This compound is a white to off-white crystalline solid that is sparingly soluble in water.[1] Like other organic UV filters, its primary mechanism of photoprotection involves the absorption of UV radiation. The benzophenone backbone contains a conjugated system of double bonds that allows the molecule to absorb high-energy UV photons, exciting electrons to a higher energy state. This energy is then dissipated as harmless heat as the molecule returns to its ground state, preventing the UV radiation from reaching and damaging the skin.
In contrast, inorganic UV filters, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), function by both absorbing and scattering UV radiation, forming a physical barrier on the skin's surface.
Comparative Performance of UV Filters
The efficacy of a UV filter is determined by several key performance indicators, including its Sun Protection Factor (SPF), UVA Protection Factor (UVA-PF), photostability, and broad-spectrum coverage. Due to a lack of publicly available data specifically for this compound in sunscreen formulations, this section will draw comparisons with its parent compound, benzophenone, and other common UV filters.
Table 1: Comparison of Physicochemical and Photoprotective Properties of Selected UV Filters
| UV Filter | Chemical Class | Primary UV Protection | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Photostability |
| This compound | Benzophenone | UVA/UVB (inferred) | Data not available | Data not available | Expected to be high |
| Oxybenzone (Benzophenone-3) | Benzophenone | UVB, UVA2 | ~288, ~325 | ~15,000 (at 288nm) | Moderate |
| Avobenzone | Dibenzoylmethane | UVA1 | ~357 | ~30,000 | Low (often stabilized) |
| Octocrylene | Cinnamate | UVB, UVA2 | ~303 | ~300 | High |
| Titanium Dioxide | Inorganic | UVB, UVA2 | Broad | Not applicable | High |
| Zinc Oxide | Inorganic | UVB, UVA1, UVA2 | Broad | Not applicable | High |
Experimental Protocols
Accurate and reproducible evaluation of UV filter performance is essential for product development and regulatory compliance. The following are summaries of standard in vitro methodologies.
In Vitro Sun Protection Factor (SPF) Determination
This method assesses a product's ability to protect against UVB-induced erythema.
Protocol:
-
Substrate Preparation: A uniform layer of the test product is applied to a roughened polymethylmethacrylate (PMMA) plate.
-
UV-Vis Spectrophotometry: The transmittance of UV radiation through the product-coated plate is measured using a UV-Vis spectrophotometer equipped with an integrating sphere.
-
SPF Calculation: The SPF value is calculated from the transmittance data using a standardized equation that takes into account the erythemal action spectrum and the solar spectrum.
In Vitro UVA Protection Factor (UVA-PF) Determination
This protocol evaluates a product's efficacy in protecting against UVA radiation.
Protocol:
-
Sample Preparation: The test product is applied to a PMMA plate as described for SPF testing.
-
Pre-irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator to account for photodegradation.
-
UVA Transmittance Measurement: The UVA transmittance of the irradiated sample is measured.
-
UVA-PF Calculation: The UVA-PF is calculated from the post-irradiation transmittance data.
Photostability Assessment
This method determines the ability of a UV filter to retain its protective properties upon exposure to UV radiation.
Protocol:
-
Initial Absorbance: The initial UV absorbance spectrum of the UV filter in a suitable solvent or formulation is measured.
-
UV Irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator for a defined period.
-
Post-Irradiation Absorbance: The UV absorbance spectrum is measured again after irradiation.
-
Photostability Calculation: The percentage of degradation is calculated by comparing the absorbance before and after irradiation. High-performance liquid chromatography (HPLC) can also be used to quantify the concentration of the UV filter before and after irradiation.
UV-Induced Signaling Pathways and Mitigation
UV radiation triggers a cascade of cellular signaling events that can lead to skin damage, photoaging, and carcinogenesis. UV filters play a crucial role in mitigating these effects by preventing the initial insult.
UV-induced signaling pathways in the skin and the protective role of UV filters.
Experimental Workflow for UV Filter Evaluation
The following diagram illustrates a typical workflow for the comprehensive in vitro evaluation of a UV filter.
Workflow for the in vitro evaluation of UV filter performance and safety.
Safety Profile
The safety of UV filters is of paramount importance. Regulatory bodies worldwide have established lists of approved filters and their maximum allowable concentrations.
Table 2: Comparative Safety Profile of Selected UV Filters
| UV Filter | Dermal Irritation/Sensitization | Phototoxicity | Endocrine Disruption Potential |
| This compound | Causes skin and serious eye irritation.[1][2][3][4] Data on sensitization is lacking. | Data not available. | Potential for endocrine disruption as a benzophenone derivative, but specific data is lacking. |
| Oxybenzone (Benzophenone-3) | Can cause contact dermatitis and photoallergy. | Low potential. | Some studies suggest estrogenic activity. |
| Avobenzone | Generally considered non-irritating and non-sensitizing. | Can degrade into potentially sensitizing byproducts. | Low potential. |
| Octocrylene | Low potential for irritation and sensitization. | Low potential. | Some concerns have been raised, but evidence is limited. |
| Titanium Dioxide | Generally considered safe and non-irritating. | Low potential, but can generate reactive oxygen species if not coated. | Not reported. |
| Zinc Oxide | Generally considered safe and non-irritating. | Low potential. | Not reported. |
Disclaimer: This table provides a summary of potential safety concerns. The actual risk depends on the concentration, formulation, and individual susceptibility.
Conclusion
This compound, as a member of the benzophenone family, likely possesses UV-absorbing properties that could make it a candidate for use as a UV filter. However, a significant lack of publicly available data on its specific UV absorption spectrum, performance in sunscreen formulations, and a comprehensive safety profile for topical use makes a direct and quantitative comparison with established UV filters challenging. While it is known to cause skin and eye irritation, further studies are required to determine its efficacy and safety for cosmetic applications.[1][2][3][4] Researchers and formulators should prioritize the use of well-characterized and approved UV filters for which extensive performance and safety data are available. Future research on this compound and other novel UV-absorbing compounds is warranted to expand the palette of effective and safe photoprotective agents.
References
A Comparative Guide to Validated Analytical Methods for the Quantification of 2,5-Dichlorobenzophenone
For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative analysis of three common analytical techniques for the quantification of 2,5-Dichlorobenzophenone, a compound relevant in various chemical syntheses. The methodologies and performance data presented are based on validated methods for a closely related structural analog, 2-Amino-2',5'-dichlorobenzophenone, and serve as a robust framework for the analysis of this compound. The selection of an appropriate analytical method is crucial for obtaining reliable and reproducible results. This document outlines the experimental protocols and performance characteristics of High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The choice between these techniques depends on the specific analytical requirements, such as sensitivity, selectivity, sample matrix, and throughput. HPLC-UV is a cost-effective and reliable method for routine quality control. GC-MS offers enhanced sensitivity and specificity, particularly for volatile compounds. LC-MS/MS provides the highest level of sensitivity and selectivity, making it the ideal choice for trace-level analysis. It is imperative that any chosen method is thoroughly validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[1]
Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of benzophenone-related compounds. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance.[1] | Separation of volatile compounds, detection by mass fragmentation.[1] | Separation based on polarity, highly selective detection by mass transitions.[1] |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 µg/mL | ~0.001 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.03 µg/mL | ~0.003 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
| Sample Volatility | Not required.[1] | Required.[1] | Not required.[1] |
| Sensitivity | Moderate (µg/mL range).[1] | High (ng/mL range).[1] | Very High (pg/mL to ng/mL range).[1] |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
1. High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile:water, 50:50 v/v) to a final concentration of approximately 100 µg/mL.[1]
-
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
HPLC Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Quantification is performed using an external standard calibration curve.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.
-
Sample Preparation: Prepare a stock solution of the sample in a suitable organic solvent (e.g., acetone). Dilute the stock solution to the desired concentration range for the calibration curve.
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Mass Spectrometer detector.
-
Capillary column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mode: Electron Ionization (EI) at 70 eV, with full scan data acquisition (e.g., m/z 50-400).
-
-
Data Analysis: Quantification is typically performed using selected ion monitoring (SIM) of characteristic ions for this compound.
3. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for trace-level quantification.
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol). Serially dilute the stock solution to prepare calibration standards and quality control samples.
-
Instrumentation:
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
-
LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound.
-
-
Data Analysis: Quantification is based on the peak area of the specific MRM transitions, using an internal or external standard calibration curve.
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the analysis of this compound using chromatographic methods.
Caption: Generalized workflow for the quantification of this compound.
This guide provides a comprehensive overview of validated analytical methodologies for the quantification of this compound, enabling researchers and professionals to select the most appropriate technique for their specific needs. The detailed protocols and comparative data serve as a valuable resource for method implementation and validation.
References
A Comparative Guide to Purity Analysis of 2,5-Dichlorobenzophenone by Differential Scanning Calorimetry (DSC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Differential Scanning Calorimetry (DSC) with other analytical techniques for the purity assessment of 2,5-Dichlorobenzophenone, a key intermediate in pharmaceutical synthesis. The purity of such intermediates is critical, directly impacting the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines the principles, experimental protocols, and comparative performance of DSC, supported by experimental data.
Introduction to Purity Analysis Techniques
The determination of purity is a cornerstone of chemical and pharmaceutical development. While chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are traditionally employed for their high sensitivity and ability to separate and quantify individual impurities, Differential Scanning Calorimetry (DSC) has emerged as a powerful and efficient alternative for determining the absolute purity of highly crystalline compounds.[1] DSC is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[2] For purity analysis, DSC relies on the principle of melting point depression, a colligative property where impurities lower and broaden the melting range of a pure substance.[3]
Performance Comparison: DSC vs. Chromatographic Methods
DSC offers a distinct advantage as an absolute method, meaning it does not require reference standards for the impurities themselves.[4] This is particularly beneficial when impurity standards are not available. In contrast, HPLC and GC are comparative methods that necessitate the availability of reference standards for the identification and quantification of each impurity. A study comparing DSC with HPLC for the purity determination of various pharmaceutical reference standards indicated that the results are comparable for organic compounds with a purity of at least 98%.[4]
The choice of method often depends on the specific requirements of the analysis. For a comprehensive impurity profile, including the identification and quantification of specific degradation products or process-related impurities, chromatographic techniques are indispensable.[5] However, for a rapid and accurate determination of the total mole percentage of all eutectic impurities, DSC is a highly effective and efficient tool.[1]
Table 1: Comparison of Analytical Techniques for Purity Determination
| Feature | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Melting Point Depression (Van't Hoff Equation) | Differential partitioning between mobile and stationary phases | Partitioning between a gaseous mobile phase and a stationary phase |
| Purity Measurement | Absolute (total eutectic impurities) | Relative (requires impurity standards) | Relative (requires impurity standards) |
| Sample Throughput | High | Medium to High | Medium to High |
| Sample Requirement | Small (typically 1-5 mg) | Small (microgram to milligram range) | Small (microgram to milligram range) |
| Development Time | Short | Long (method development and validation) | Long (method development and validation) |
| Ideal Analytes | Highly crystalline, thermally stable compounds | Wide range of non-volatile and thermally labile compounds | Volatile and semi-volatile compounds |
| Limitations | Not suitable for amorphous or thermally unstable compounds; does not identify individual impurities | Requires impurity reference standards; can be complex to develop methods | Limited to thermally stable and volatile compounds; requires impurity reference standards |
Experimental Protocols
Purity Determination of this compound by DSC
This protocol is based on the ASTM E928 standard test method for purity determination by DSC.[1]
Instrumentation:
-
A calibrated Differential Scanning Calorimeter (DSC) equipped with a cooling accessory.
-
Aluminum sample pans and lids.
-
A microbalance with a readability of at least 0.01 mg.
-
A crucible sealing press.
Sample Preparation:
-
Accurately weigh 1-3 mg of this compound into an aluminum sample pan.[1] A representative sample should be obtained, and if necessary, gently ground to ensure homogeneity.[6]
-
Hermetically seal the pan using a crucible press. This is crucial to prevent the loss of any volatile components during the analysis.[7]
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
DSC Instrument Parameters:
-
Temperature Range: The scan should start at a temperature well below the melting point of this compound (reported melting point: 87-88°C) and extend to a temperature sufficiently above the completion of the melting endotherm. A typical range would be from 50°C to 120°C.
-
Heating Rate: A slow heating rate is recommended to ensure thermal equilibrium. A rate of 0.5 to 2 °C/min is commonly used.[6][8]
-
Purge Gas: An inert gas, such as nitrogen, should be used to purge the DSC cell at a flow rate of 20-50 mL/min to provide a stable and inert atmosphere.[6]
Data Analysis:
The purity of the sample is calculated using the Van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity.[9]
Van't Hoff Equation:
Ts = To - (R * To² * X₂ / ΔHf) * (1 / F)
Where:
-
Ts is the sample temperature at a given point in the melting region.
-
To is the melting point of the 100% pure substance.
-
R is the gas constant (8.314 J/mol·K).
-
X₂ is the mole fraction of the impurity.
-
ΔHf is the heat of fusion of the pure substance.
-
F is the fraction of the sample that has melted at temperature Ts.
The instrument software typically performs this calculation automatically by plotting Ts versus 1/F. The slope of the resulting line is used to determine the mole fraction of the impurity (X₂), and thus the purity of the sample (1 - X₂).
Visualizations
Experimental Workflow and Data Analysis
The following diagram illustrates the key steps involved in the purity analysis of this compound using DSC.
Comparison of Analytical Methodologies
The logical relationship and key distinguishing features of DSC, HPLC, and GC for purity analysis are depicted in the diagram below.
Conclusion
References
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 3. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 4. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of components in drug formulations: a comparison between HPLC and DSC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. tainstruments.com [tainstruments.com]
- 8. mt.com [mt.com]
- 9. thermalsupport.com [thermalsupport.com]
A Comparative Guide to Analytical Methods for 2,5-Dichlorobenzophenone Detection
For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation Overview
The accurate and reliable quantification of 2,5-Dichlorobenzophenone, a key intermediate in the synthesis of certain pharmaceuticals and a potential impurity, is critical for ensuring drug product quality, safety, and efficacy. The selection of an appropriate analytical method is a pivotal step in the drug development process. This guide provides a comparative analysis of three common analytical techniques for the detection and quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Cross-validation of analytical methods, the process of demonstrating that two or more distinct methods yield equivalent and reliable results for the same analyte, is essential for ensuring data consistency across different laboratories, instruments, and analytical principles.[1] This guide will delve into the performance characteristics and experimental protocols of these methods to aid in selection and cross-validation efforts.
Comparative Analysis of Analytical Methods
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile compounds, detection by mass fragmentation. | Separation based on polarity, highly selective detection by mass transitions. |
| Sample Volatility | Not required. | Required. | Not required. |
| Sensitivity | Moderate (µg/mL range).[1] | High (ng/mL range).[1] | Very High (pg/mL to ng/mL range).[1] |
| Specificity | Good, but susceptible to co-eluting impurities with similar UV spectra.[1] | Very good, based on mass fragmentation patterns.[1] | Excellent, based on precursor-product ion transitions.[1] |
| Throughput | High.[1] | Moderate.[1] | High.[1] |
| Cost | Low to moderate.[1] | Moderate.[1] | High.[1] |
| Typical Application | Routine quality control, content uniformity, and impurity profiling at higher levels.[1] | Identification and quantification of volatile and semi-volatile impurities.[1] | Trace-level impurity analysis, bioanalytical studies, and metabolite identification.[1] |
Visualizing the Workflow
A clear understanding of the experimental and logical workflows is essential for successful method implementation and cross-validation.
Logical workflow for the cross-validation of analytical methods.
A typical experimental workflow for GC-MS analysis.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally stable compounds like this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used. The addition of a small amount of acid, such as 0.1% formic acid, can improve peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile:water, 50:50 v/v) to a known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is generally effective.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient program is used to ensure good separation. For example, start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).
-
Injection: Splitless injection is often preferred for trace analysis.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a full scan or selected ion monitoring (SIM) for enhanced sensitivity.
-
Sample Preparation: The sample is dissolved in a volatile organic solvent, such as hexane or ethyl acetate. Derivatization is generally not necessary for this compound due to its inherent volatility.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices.
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions: Similar to the HPLC-UV method, a C18 column with a mobile phase of acetonitrile and water with formic acid is a common choice.
-
Mass Spectrometer: Operated in multiple reaction monitoring (MRM) mode for optimal sensitivity and specificity. Precursor and product ion transitions for this compound would need to be determined by direct infusion of a standard solution.
-
Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used, with optimization required to determine the most sensitive mode.
-
Sample Preparation: Sample preparation may involve a simple dilution for clean samples or a more extensive extraction and clean-up procedure, such as solid-phase extraction (SPE), for complex matrices like biological fluids or environmental samples.
Conclusion
The selection of an analytical method for the detection and quantification of this compound should be based on a thorough evaluation of the specific analytical requirements. HPLC-UV is a reliable and cost-effective method for routine quality control of bulk material and formulated products. GC-MS offers higher sensitivity and specificity and is well-suited for identifying and quantifying volatile impurities. LC-MS/MS provides the highest level of sensitivity and selectivity, making it the preferred method for trace-level analysis in challenging matrices. It is imperative that any chosen method is thoroughly validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and that cross-validation is performed when multiple methods are employed to ensure the consistency and reliability of the generated data.
References
Efficacy of 2,5-Dichlorobenzophenone as a photoinitiator for different polymer systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2,5-Dichlorobenzophenone's potential efficacy as a Type II photoinitiator for various polymer systems. Due to a scarcity of direct experimental data in publicly accessible literature for this compound, this document establishes a comparative framework based on the well-understood principles of benzophenone photochemistry and available data for structurally related halogenated benzophenones. The guide will delve into the anticipated effects of the specific chlorine substitution pattern on its photoinitiating capabilities and provide detailed experimental protocols for researchers to conduct their own evaluations.
Introduction to Benzophenone-Based Photoinitiators
Benzophenone and its derivatives are quintessential Type II photoinitiators, widely employed in free-radical photopolymerization. The initiation mechanism is a multi-step process that begins with the absorption of ultraviolet (UV) light. This excites the benzophenone molecule to a short-lived singlet state, which then efficiently undergoes intersystem crossing to a more stable and longer-lived triplet state. In this excited triplet state, the benzophenone molecule abstracts a hydrogen atom from a co-initiator, typically a tertiary amine. This hydrogen abstraction event is the crux of the initiation process, generating a ketyl radical from the benzophenone and an aminoalkyl radical from the co-initiator. The highly reactive aminoalkyl radical is the primary species that initiates the polymerization of monomers, such as acrylates and methacrylates.
The efficiency of a benzophenone-based photoinitiator is governed by several factors, including its molar extinction coefficient at the irradiation wavelength, the quantum yield of intersystem crossing to the triplet state, and the rate of hydrogen abstraction from the co-initiator.
Comparative Analysis of Dichlorinated Benzophenones
Below is a comparative summary of the known properties of related dichlorinated benzophenone isomers.
| Photoinitiator | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₃H₈Cl₂O | 251.11 | 58-60 |
| 4,4'-Dichlorobenzophenone | C₁₃H₈Cl₂O | 251.11 | 144-147 |
| 2,4'-Dichlorobenzophenone | C₁₃H₈Cl₂O | 251.11 | 64-66 |
| Benzophenone (Reference) | C₁₃H₁₀O | 182.22 | 48.5 |
Inference on the Efficacy of this compound:
The substitution pattern of the chlorine atoms on the benzophenone rings is expected to influence the molecule's electronic properties and steric hindrance, which in turn affects its photoinitiating efficacy.
-
Electronic Effects: The chlorine atoms are electron-withdrawing groups. Their presence can influence the energy levels of the excited states and potentially affect the rate of intersystem crossing and hydrogen abstraction. The specific placement at the 2 and 5 positions may lead to a moderate shift in the absorption spectrum compared to unsubstituted benzophenone.
-
Steric Effects: The chlorine atom at the ortho (2) position could introduce steric hindrance around the carbonyl group. This might influence the interaction with the co-initiator and potentially affect the hydrogen abstraction rate.
To definitively determine the efficacy of this compound, experimental evaluation is crucial. The following sections provide detailed protocols for key experiments.
Experimental Protocols
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC is a powerful technique for determining the polymerization kinetics by measuring the heat flow associated with the exothermic polymerization reaction upon UV irradiation.
Methodology:
-
Sample Preparation: Prepare a photocurable formulation by mixing the monomer (e.g., trimethylolpropane triacrylate), the co-initiator (e.g., triethylamine, 1-2 wt%), and the photoinitiator (this compound, 0.5-5 wt%).
-
Sample Loading: Place a small, accurately weighed amount of the liquid formulation (typically 1-5 mg) into an open aluminum DSC pan.
-
Isothermal Measurement: Place the sample pan in the DSC cell and allow it to equilibrate at a constant temperature (e.g., 25°C).
-
UV Irradiation: Irradiate the sample with a UV lamp of a specific wavelength (e.g., 365 nm) and intensity.
-
Data Acquisition: Record the heat flow as a function of time. The polymerization exotherm will appear as a peak.
-
Analysis:
-
Rate of Polymerization (Rp): Proportional to the heat flow (dH/dt).
-
Total Heat of Polymerization (ΔH_total): Determined by integrating the area under the exotherm peak.
-
Degree of Conversion (DC %): Calculated using the formula: DC (%) = (ΔH_total / ΔH_theoretical) * 100, where ΔH_theoretical is the theoretical heat of polymerization for the specific monomer.
-
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR spectroscopy allows for the real-time monitoring of the disappearance of the monomer's reactive functional groups (e.g., the C=C double bond in acrylates), providing a direct measure of the polymerization rate and final conversion.
Methodology:
-
Sample Preparation: Prepare the photocurable formulation as described for Photo-DSC.
-
Sample Application: Place a drop of the liquid formulation onto the crystal of an Attenuated Total Reflectance (ATR) accessory or between two salt plates (e.g., KBr).
-
Initial Spectrum: Record the IR spectrum of the uncured sample.
-
UV Irradiation and Spectral Acquisition: Simultaneously expose the sample to a UV light source and continuously collect IR spectra at short time intervals.
-
Data Analysis:
-
Monitor the decrease in the absorbance of the characteristic peak of the reactive group (e.g., ~1635 cm⁻¹ for the acrylate C=C bond).
-
The degree of conversion at any time t can be calculated using the formula: DC(t) (%) = (A₀ - Aₜ) / A₀ * 100, where A₀ is the initial peak area and Aₜ is the peak area at time t.
-
Signaling Pathways and Experimental Workflows
Conclusion
A Comparative Guide to the Synthetic Routes of 2,5-Dichlorobenzophenone
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 2,5-Dichlorobenzophenone is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides an objective comparison of two primary synthetic routes to this compound: the classical Friedel-Crafts acylation and a plausible Grignard reaction-based approach. The performance of each method is evaluated based on reaction mechanisms, yields, and experimental considerations, supported by detailed protocols.
Overview of Synthetic Strategies
The synthesis of this compound can be effectively achieved through two distinct chemical transformations. The first is the electrophilic aromatic substitution via Friedel-Crafts acylation, a widely used method for the preparation of aromatic ketones. The second approach involves a nucleophilic addition-elimination reaction utilizing a Grignard reagent, offering an alternative pathway with a different set of advantages and challenges.
Route 1: Friedel-Crafts Acylation
This well-established method involves the reaction of 1,4-dichlorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The catalyst activates the benzoyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich 1,4-dichlorobenzene ring to form the desired product. Despite the deactivating effect of the two chlorine atoms on the aromatic ring, this method is commonly employed. However, it can be associated with challenges such as the formation of isomeric byproducts and the need for strictly anhydrous conditions.[1][2]
Route 2: Grignard Reaction
An alternative synthetic strategy employs a Grignard reagent. This route can be approached in two ways: either by reacting a Grignard reagent derived from a di-substituted aryl halide with benzoyl chloride, or by reacting phenylmagnesium bromide with 2,5-dichlorobenzoyl chloride. For the purpose of this comparison, we will consider the reaction of 2,5-dichlorophenylmagnesium bromide with benzoyl chloride. This method relies on the nucleophilic character of the Grignard reagent attacking the electrophilic carbonyl carbon of the acyl chloride. A key advantage of the Grignard route is the high regioselectivity, as the positions of the chloro substituents are predetermined by the starting aryl halide. However, the preparation of the Grignard reagent itself requires strictly anhydrous conditions and can be sensitive to steric hindrance.
Comparative Data
The following table summarizes the key quantitative and qualitative differences between the Friedel-Crafts acylation and the Grignard reaction for the synthesis of this compound.
| Parameter | Friedel-Crafts Acylation | Grignard Reaction |
| Starting Materials | 1,4-Dichlorobenzene, Benzoyl Chloride | 1-Bromo-2,5-dichlorobenzene (for Grignard reagent), Benzoyl Chloride |
| Key Reagents | Anhydrous Aluminum Chloride (Lewis Acid) | Magnesium turnings, Anhydrous solvent (e.g., THF) |
| Reaction Type | Electrophilic Aromatic Substitution | Nucleophilic Acyl Substitution |
| Typical Yield | 17-80% (highly dependent on conditions)[2] | Estimated 70-90% (based on similar reactions) |
| Reaction Conditions | Elevated temperatures (reflux) | Initial Grignard formation may require heating; reaction with acyl chloride often at low temperatures |
| Key Challenges | Formation of isomers, harsh reaction conditions, catalyst deactivation by moisture | Strict anhydrous conditions required for Grignard reagent formation, potential for Wurtz coupling side reactions |
| Scalability | Well-established for industrial scale | Can be challenging on a large scale due to the sensitivity of the Grignard reagent |
Experimental Protocols
Route 1: Friedel-Crafts Acylation of 1,4-Dichlorobenzene
This protocol is adapted from established procedures for the Friedel-Crafts acylation of halogenated benzenes.[3][4]
Materials:
-
1,4-Dichlorobenzene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
Under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.1 equivalents) to the flask, followed by anhydrous dichloromethane.
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Add a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the AlCl₃ suspension over 30 minutes.
-
After the addition is complete, add a solution of 1,4-dichlorobenzene (1.2 equivalents) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature between 0-5 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-3 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture in an ice bath and cautiously quench it by slowly pouring it over a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexane to yield this compound.
Route 2: Grignard Reaction
This protocol is a plausible route constructed from general procedures for the synthesis of benzophenones using Grignard reagents.[5][6]
Materials:
-
1-Bromo-2,5-dichlorobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Benzoyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.
-
Add a solution of 1-bromo-2,5-dichlorobenzene (1.0 equivalent) in anhydrous THF to the dropping funnel.
-
Add a small portion of the halide solution to the magnesium. If the reaction does not initiate (indicated by the disappearance of the iodine color and gentle bubbling), gently warm the flask.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzoyl Chloride:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
In a separate flask, dissolve benzoyl chloride (1.0 equivalent) in anhydrous THF.
-
Add the benzoyl chloride solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
-
Workflow Visualizations
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Workflow for the Friedel-Crafts Acylation synthesis of this compound.
Caption: Workflow for the Grignard Reaction synthesis of this compound.
Conclusion
Both the Friedel-Crafts acylation and the Grignard reaction present viable pathways for the synthesis of this compound. The choice between these two methods will largely depend on the specific requirements of the synthesis, including scale, available starting materials, and the desired purity of the final product.
The Friedel-Crafts acylation is a well-documented and industrially relevant method, though it may require careful optimization to maximize yield and minimize isomeric impurities.[2] The Grignard reaction offers a more regioselective approach, which can be advantageous for achieving high purity. However, the sensitivity of the Grignard reagent to moisture necessitates more stringent experimental conditions. For laboratory-scale synthesis where high purity is a priority, the Grignard route may be preferable. For larger-scale industrial production, the more robust and cost-effective Friedel-Crafts acylation may be the more practical choice, provided that purification methods are in place to remove any unwanted isomers. This comparative guide provides the necessary data and protocols to enable researchers to make an informed decision based on their specific synthetic goals.
References
A Spectroscopic Showdown: Unmasking the Isomers of Dichlorobenzophenone
A comprehensive guide to the spectroscopic differentiation of 2,5-Dichlorobenzophenone and its positional isomers, offering researchers, scientists, and drug development professionals a valuable resource for unambiguous identification. This guide provides a detailed comparison of their ¹H NMR, ¹³C NMR, Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by standardized experimental protocols.
The dichlorobenzophenones are a class of compounds with significant applications in organic synthesis, polymer chemistry, and as photoinitiators. The precise identification of each isomer is critical, as their chemical and physical properties can vary significantly based on the positions of the two chlorine atoms on the benzophenone framework. Spectroscopic techniques provide a powerful and non-destructive means for their differentiation. This guide presents a comparative analysis of the spectroscopic data for this compound and its key isomers to aid in their accurate identification.
Experimental Protocols
The data presented in this guide were obtained using standard analytical techniques for organic compounds. The following protocols are representative of the methods used to acquire the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
Sample Preparation : Approximately 5-10 mg of the solid dichlorobenzophenone isomer is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition : Proton NMR spectra are acquired using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the aromatic and any other relevant regions (typically 0-10 ppm), and a relaxation delay of 1-5 seconds between pulses.
-
¹³C NMR Acquisition : Carbon-13 NMR spectra are generally acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used to encompass the full range of carbon chemical shifts. Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.
Infrared (IR) Spectroscopy
IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet Method) : A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition : The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer is recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectra are recorded on a double-beam spectrophotometer.
-
Sample Preparation : A dilute solution of the dichlorobenzophenone isomer is prepared in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration is adjusted to yield an absorbance reading within the optimal range of the instrument (typically 0.1 to 1 AU).
-
Data Acquisition : The sample solution is placed in a quartz cuvette (typically with a 1 cm path length). A reference cuvette containing the pure solvent is placed in the reference beam. The spectrum is scanned over a range of approximately 200-400 nm to determine the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction : A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized by heating.
-
Ionization : In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule.
-
Mass Analysis : The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating the mass spectrum.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and several of its isomers. These data highlight the distinct spectral features that allow for their differentiation.
Table 1: ¹H NMR Spectral Data (CDCl₃, δ ppm)
| Isomer | Aromatic Protons (Chemical Shift Range) |
| This compound | 7.30 - 7.80 (m) |
| 2,4'-Dichlorobenzophenone | 7.25 - 7.85 (m) |
| 2,4-Dichlorobenzophenone | 7.30 - 7.90 (m) |
| 3,4-Dichlorobenzophenone | 7.20 - 7.90 (m) |
| 3,5-Dichlorobenzophenone | 7.40 - 7.80 (m) |
| 4,4'-Dichlorobenzophenone | 7.47, 7.71 (d, J ≈ 8.5 Hz) |
Table 2: ¹³C NMR Spectral Data (CDCl₃, δ ppm)
| Isomer | Carbonyl Carbon (C=O) | Aromatic Carbons (Range) |
| This compound | ~194.5 | 128.0 - 138.0 |
| 2,4'-Dichlorobenzophenone | ~194.8 | 126.0 - 140.0 |
| 2,4-Dichlorobenzophenone | ~194.0 | 127.0 - 138.0 |
| 3,4-Dichlorobenzophenone | ~194.6 | 127.0 - 138.0 |
| 3,5-Dichlorobenzophenone | ~194.2 | 127.0 - 140.0 |
| 4,4'-Dichlorobenzophenone | ~194.3 | 128.8, 131.5, 135.8, 139.5 |
Table 3: Infrared (IR) Spectral Data (cm⁻¹)
| Isomer | C=O Stretch | C-Cl Stretch |
| This compound | ~1670 | ~1090, ~820 |
| 2,4'-Dichlorobenzophenone | ~1668 | ~1095, ~830 |
| 2,4-Dichlorobenzophenone | ~1675 | ~1100, ~840 |
| 3,4-Dichlorobenzophenone | ~1665 | ~1120, ~880 |
| 3,5-Dichlorobenzophenone | ~1660 | ~1080, ~870 |
| 4,4'-Dichlorobenzophenone | ~1658 | ~1090, ~1015 |
Table 4: Ultraviolet-Visible (UV-Vis) Spectral Data (in Ethanol)
| Isomer | λmax (nm) |
| This compound | ~255, ~330 |
| 2,4'-Dichlorobenzophenone | ~258, ~335 |
| 2,4-Dichlorobenzophenone | ~250, ~340 |
| 3,4-Dichlorobenzophenone | ~260, ~320 |
| 3,5-Dichlorobenzophenone | ~250, ~290 |
| 4,4'-Dichlorobenzophenone | ~265 |
Table 5: Mass Spectrometry (MS) Data (m/z)
| Isomer | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 250/252/254 | 215 ([M-Cl]⁺), 139 ([C₆H₄ClCO]⁺), 111 ([C₆H₄Cl]⁺), 75 ([C₆H₃]⁺) |
| 2,4'-Dichlorobenzophenone | 250/252/254 | 215 ([M-Cl]⁺), 139 ([C₆H₄ClCO]⁺), 111 ([C₆H₄Cl]⁺), 75 ([C₆H₃]⁺) |
| 2,4-Dichlorobenzophenone | 250/252/254 | 215 ([M-Cl]⁺), 173 ([C₇H₄Cl₂O]⁺), 139 ([C₆H₄ClCO]⁺), 111 ([C₆H₄Cl]⁺) |
| 3,4-Dichlorobenzophenone | 250/252/254 | 215 ([M-Cl]⁺), 173 ([C₇H₄Cl₂O]⁺), 139 ([C₆H₄ClCO]⁺), 105 ([C₆H₅CO]⁺) |
| 3,5-Dichlorobenzophenone | 250/252/254 | 215 ([M-Cl]⁺), 173 ([C₇H₄Cl₂O]⁺), 139 ([C₆H₄ClCO]⁺), 105 ([C₆H₅CO]⁺) |
| 4,4'-Dichlorobenzophenone | 250/252/254 | 215 ([M-Cl]⁺), 139 ([C₆H₄ClCO]⁺), 111 ([C₆H₄Cl]⁺) |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of the dichlorobenzophenone isomers.
Caption: Workflow for the spectroscopic analysis of dichlorobenzophenone isomers.
Conclusion
The spectroscopic data presented provides a clear basis for the differentiation of this compound and its isomers. ¹H and ¹³C NMR spectroscopy are particularly powerful in distinguishing between isomers due to the sensitivity of chemical shifts to the electronic environment of the protons and carbon atoms. Infrared spectroscopy offers characteristic carbonyl and carbon-chlorine stretching frequencies that differ subtly but measurably between isomers. UV-Vis spectroscopy reveals shifts in the absorption maxima related to the extent of conjugation and electronic effects of the chlorine substituents. Finally, mass spectrometry, while showing a common molecular ion, exhibits unique fragmentation patterns for each isomer, providing further confirmation of their distinct structures. This guide serves as a practical reference for the unambiguous identification of dichlorobenzophenone isomers in various scientific and industrial applications.
Validating the Structure of 2,5-Dichlorobenzophenone Synthesis Products: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, rigorous structural validation of synthesized compounds is paramount. This guide provides a comparative analysis of two common synthetic routes to 2,5-Dichlorobenzophenone, detailing experimental protocols and presenting key analytical data for structural confirmation.
Synthesis Methods: A Head-to-Head Comparison
The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction. Two primary variations of this method are presented below, offering a comparison of starting materials, reaction conditions, and yields.
Method 1: Friedel-Crafts Acylation of p-Dichlorobenzene with Benzoyl Chloride
This classic approach involves the reaction of p-dichlorobenzene with benzoyl chloride using a Lewis acid catalyst, typically aluminum chloride.
Method 2: One-Pot Synthesis from 2,5-Dichlorobenzoic Acid and Phenyl Ether
An alternative route involves a one-pot reaction of 2,5-dichlorobenzoic acid with phenyl ether, facilitated by trifluoroacetic anhydride and phosphoric acid. This method avoids the use of aluminum chloride.
The following table summarizes the key performance indicators for each synthetic method.
| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: One-Pot Synthesis |
| Starting Materials | p-Dichlorobenzene, Benzoyl Chloride, Aluminum Chloride | 2,5-Dichlorobenzoic Acid, Phenyl Ether, Trifluoroacetic Anhydride, Phosphoric Acid |
| Reaction Conditions | Elevated temperatures (up to 175°C) | Not specified |
| Reported Yield | 80%[1] | 78%[2] |
| Key Advantages | Readily available starting materials | Avoids the use of aluminum chloride, potentially simplifying workup |
| Key Disadvantages | Requires a strong Lewis acid catalyst, which can be moisture-sensitive | May require less common starting materials |
Experimental Protocols
Method 1: Friedel-Crafts Acylation of p-Dichlorobenzene with Benzoyl Chloride [1]
-
To a 22 L, three-necked flask equipped with a thermometer, mechanical stirrer, and a Vigreux column connected to an aqueous NaOH scrubbing tower, add 1,4-dichlorobenzene (3 kg, 26.4 mol) and benzoyl chloride (2.6 kg, 18.55 mol).
-
Heat the mixture to 80°C to obtain a homogeneous solution.
-
Add aluminum chloride (5.5 kg, 41.25 mol) over 12 minutes with stirring. The molar ratio of AlCl₃:Dichlorobenzene:Benzoyl Chloride is 2.2:1.4:1.0.
-
Heat the resulting mixture to 140°C over 60 minutes, followed by heating to 175°C over 30 minutes.
-
Stop the heating at 175°C and allow the mixture to cool to 80°C over two hours.
-
Pour the cooled mixture into a well-stirred mixture of ice and water (approximately 25 L of water and 15 kg of ice) over 30 minutes.
-
Collect the organic solid by filtration and dissolve it in 7 L of toluene.
-
Wash the toluene solution with aqueous sodium bicarbonate and dry it.
-
Remove the toluene by distillation.
-
Recrystallize the crude product from a mixture of hexane and toluene to yield pure this compound.
Method 2: One-Pot Synthesis from 2,5-Dichlorobenzoic Acid and Phenyl Ether [2]
Detailed experimental protocol for this specific one-pot synthesis is not fully available in the provided search results. The 78% yield is reported from a study comparing it to a conventional two-step process.
Structural Validation Data
Accurate structural elucidation of the synthesized this compound is achieved through a combination of spectroscopic techniques. The following tables summarize the expected analytical data.
Table 2: Spectroscopic Data for this compound
| Analytical Technique | Expected Data |
| ¹H NMR | Aromatic protons in the range of 7.3-7.8 ppm. |
| ¹³C NMR | Carbonyl carbon signal around 195 ppm; aromatic carbon signals between 125-140 ppm. |
| FT-IR (cm⁻¹) | Carbonyl (C=O) stretch around 1670 cm⁻¹; C-Cl stretches in the fingerprint region. |
| Mass Spectrometry (m/z) | Molecular ion peak [M]⁺ at m/z 250, with characteristic isotopic peaks for two chlorine atoms ([M+2]⁺ and [M+4]⁺). |
Note: Specific chemical shifts and peak assignments can vary slightly depending on the solvent and instrument used.
Visualizing the Validation Workflow
The process of synthesizing and validating the structure of this compound can be visualized as a logical workflow.
Caption: A logical workflow illustrating the synthesis and subsequent structural validation of this compound.
This comprehensive guide provides the necessary data and protocols for researchers to confidently synthesize and validate the structure of this compound, ensuring the quality and reliability of their research outcomes.
References
Benchmarking a Key Agrochemical Precursor: A Comparative Guide to the Synthesis of 2,5-Dichlorophenol
In the competitive landscape of agrochemical manufacturing, the efficiency, cost-effectiveness, and environmental impact of synthetic routes to key intermediates are of paramount importance. While 2,5-Dichlorobenzophenone serves as a versatile chemical building block, its more immediate precursor, 2,5-Dichlorophenol, is a critical intermediate in the production of the widely used herbicide, Dicamba. This guide provides a comprehensive comparison of the primary industrial synthesis routes to 2,5-Dichlorophenol, offering a benchmark of their performance based on experimental data. This analysis is essential for researchers, chemists, and process development professionals in the agrochemical sector.
The synthesis of 2,5-Dichlorophenol is dominated by three main industrial pathways, each starting from a different readily available chlorinated benzene derivative: p-Dichlorobenzene, 1,2,4-Trichlorobenzene, and 2,5-Dichloroaniline. The selection of a particular route often depends on a balance of factors including raw material cost, reaction yield and purity, energy consumption, and waste stream management.
Comparative Analysis of Synthetic Routes
The performance of each synthetic pathway can be quantitatively evaluated by examining key metrics at each stage of the process. The following tables summarize the experimental data for the three primary routes to 2,5-Dichlorophenol.
Route 1: From p-Dichlorobenzene
This pathway involves a three-step sequence: Friedel-Crafts acylation to form 2,5-dichloroacetophenone, followed by a Baeyer-Villiger oxidation to yield 2,5-dichlorophenyl acetate, and finally hydrolysis to the desired 2,5-dichlorophenol.
Table 1: Performance Data for the Synthesis of 2,5-Dichlorophenol from p-Dichlorobenzene
| Step | Reaction | Key Reagents | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 1 | Friedel-Crafts Acylation | p-Dichlorobenzene, Acetyl Chloride, Aluminum Trichloride | 65-115 | 75-95 | >99 | [1] |
| 2 | Baeyer-Villiger Oxidation | 2,5-Dichloroacetophenone, Peroxide (e.g., Peracetic Acid), Catalyst (e.g., Scandium triflate) | Room Temp. | High (not specified) | High (not specified) | [1] |
| 3 | Hydrolysis | 2,5-Dichlorophenyl Acetate, Sodium Hydroxide | Reflux | 87.6-94 | >99 | [1] |
Route 2: From 1,2,4-Trichlorobenzene
This route involves a direct high-pressure hydrolysis of 1,2,4-trichlorobenzene. A significant challenge with this method is the formation of isomeric dichlorophenol byproducts, which necessitates a purification step.
Table 2: Performance Data for the Synthesis of 2,5-Dichlorophenol from 1,2,4-Trichlorobenzene
| Step | Reaction | Key Reagents | Temperature (°C) | Pressure | Overall Yield (%) | Purity of 2,5-DCP in mixture (%) | Reference |
| 1 | Hydrolysis | 1,2,4-Trichlorobenzene, Sodium Hydroxide, Methanol | ~200 | High | 55 (after purification) | ~75-78 (before purification) | [2] |
Route 3: From 2,5-Dichloroaniline
This pathway utilizes a classic Sandmeyer-type reaction, involving the diazotization of 2,5-dichloroaniline followed by hydrolysis of the resulting diazonium salt to yield 2,5-dichlorophenol.
Table 3: Performance Data for the Synthesis of 2,5-Dichlorophenol from 2,5-Dichloroaniline
| Step | Reaction | Key Reagents | Temperature (°C) | Overall Yield (%) | Purity (%) | Reference |
| 1 | Diazotization & Hydrolysis | 2,5-Dichloroaniline, Sodium Nitrite, Sulfuric Acid, Copper (II) Sulfate | 8 (diazotization), 80 (hydrolysis) | 75.8 | 97 | [3] |
Visualizing the Synthetic Pathways
The logical flow and key transformations in each synthetic route are illustrated below using Graphviz diagrams.
Caption: Synthetic workflow from p-Dichlorobenzene.
Caption: Synthetic workflow from 1,2,4-Trichlorobenzene.
Caption: Synthetic workflow from 2,5-Dichloroaniline.
Detailed Experimental Protocols
For reproducibility and accurate benchmarking, detailed experimental methodologies for the key transformations are provided below.
Route 1: From p-Dichlorobenzene
-
Step 1: Friedel-Crafts Acylation of p-Dichlorobenzene
-
Procedure: In a suitable reactor, melt p-dichlorobenzene (1 part by mole). With stirring, add anhydrous aluminum trichloride (2.2 parts by mole). Heat the mixture to 65 °C. Add acetyl chloride (1.1 parts by mole) dropwise over 2 hours. After the addition is complete, raise the temperature to 100 °C and maintain for 5 hours. Cool the reaction mixture and slowly pour it into ice water. Extract the product with a suitable solvent (e.g., dichloromethane). Wash the organic layer, dry it, and remove the solvent under reduced pressure. The crude 2,5-dichloroacetophenone can be purified by vacuum distillation.[1]
-
Yield: Up to 95% with >99% purity has been reported.[1]
-
-
Step 2: Baeyer-Villiger Oxidation of 2,5-Dichloroacetophenone
-
Procedure: Dissolve 2,5-dichloroacetophenone in an organic solvent. At room temperature, add a peroxide (e.g., peracetic acid or hydrogen peroxide) in the presence of a catalyst (e.g., scandium triflate). The reaction is monitored until completion. The resulting 2,5-dichlorophenyl acetate can be isolated by standard workup procedures.[1]
-
-
Step 3: Hydrolysis of 2,5-Dichlorophenyl Acetate
-
Procedure: To a flask containing 2,5-dichlorophenyl acetate (1 part by mole), add an aqueous solution of sodium hydroxide (1.1 parts by mole). Heat the mixture to reflux and maintain for 8 hours. After cooling to room temperature, the reaction mixture is filtered. The filter cake is washed with a small amount of water to yield 2,5-dichlorophenol.[1]
-
Yield: Up to 94% with >99% purity has been reported.[1]
-
Route 2: From 1,2,4-Trichlorobenzene
-
Procedure: Charge a high-pressure autoclave with technical grade 1,2,4-trichlorobenzene and methanolic sodium hydroxide. Heat the mixture to approximately 200 °C. After the reaction, the resulting isomeric mixture of dichlorophenols is isolated. The 2,5-dichlorophenol is then separated from the other isomers, typically by fractional distillation and/or crystallization.[2]
-
Yield: An overall yield of 55% of pure 2,5-dichlorophenol after purification has been documented.[2]
Route 3: From 2,5-Dichloroaniline
-
Procedure: Dissolve 2,5-dichloroaniline in an aqueous solution of sulfuric acid. Cool the solution to around 8 °C. Add an aqueous solution of sodium nitrite dropwise while maintaining the temperature. After the diazotization is complete, add this solution dropwise to a heated (around 80 °C) aqueous solution of copper (II) sulfate. After the hydrolysis is complete, cool the mixture and extract the product with an organic solvent (e.g., dichloroethane). The solvent is then removed to yield the crude 2,5-dichlorophenol, which can be further purified.[3]
-
Yield: A yield of 75.8% with 97% purity has been reported.[3]
Conclusion
The choice of the optimal synthetic route for 2,5-Dichlorophenol, a crucial precursor for the herbicide Dicamba, is a multifaceted decision.
-
The p-Dichlorobenzene route offers high yields and purity through a multi-step process. While it involves more transformations, the individual steps are well-established and can be optimized for high efficiency.
-
The 1,2,4-Trichlorobenzene route is more direct but suffers from the formation of hard-to-separate isomers, leading to a lower overall yield of the desired product after purification. The availability and cost of the starting material can also be a limiting factor.
-
The 2,5-Dichloroaniline route provides a reasonably good yield and purity in a two-step, one-pot process. However, the use of diazotization reactions can present safety and waste management challenges on an industrial scale.
Ultimately, the most suitable method will depend on the specific economic and logistical context of the manufacturer, including raw material availability, production scale, and environmental regulations. This comparative guide provides the foundational data for making an informed decision in the synthesis of this vital agrochemical intermediate.
References
- 1. US20160304425A1 - Process for Purifying 2,5-Dichlorophenol - Google Patents [patents.google.com]
- 2. US3462498A - Process for isolation of 2,5-dichlorophenol from an isomeric mixture of dichlorophenols - Google Patents [patents.google.com]
- 3. 2,4,5-Trichlorophenol synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of 2,5-Dichlorobenzophenone
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. 2,5-Dichlorobenzophenone, a halogenated organic compound, requires specific procedures for its disposal to mitigate risks to personnel and the environment. Adherence to these protocols is not only a matter of safety but also a legal requirement.
Immediate Safety and Hazard Information
According to safety data sheets (SDS), this compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation.[1][2] Inhalation may lead to respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this chemical. This includes protective gloves, clothing, and eye/face protection.[1][3] In case of accidental contact, immediate first aid measures should be taken. For skin contact, wash the affected area with plenty of water, and for eye contact, rinse cautiously with water for several minutes.[1][3] If irritation persists, medical attention is necessary.[4]
Quantitative Hazard Classification
The following table summarizes the key hazard information for this compound.
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[1][2] |
| Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation[1] |
| Acute toxicity, oral (Harmful if swallowed) | 4 (50%) | H302 (50%): Harmful if swallowed[2] |
| Acute toxicity, dermal (Harmful in contact with skin) | 4 (50%) | H312 (50%): Harmful in contact with skin[2] |
| Acute toxicity, inhalation (Harmful if inhaled) | 4 (50%) | H332 (50%): Harmful if inhaled[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical step in the laboratory workflow. As a halogenated organic compound, it must be treated as hazardous waste and segregated accordingly.[5][6] Disposal should always be carried out in accordance with local, regional, and national regulations and through a licensed hazardous waste disposal company.[7][8]
Experimental Protocol: Disposal of this compound Waste
-
Personal Protective Equipment (PPE) Verification: Before handling the waste, ensure you are wearing the appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles with side shields.[3]
-
Waste Segregation:
-
Identify a designated hazardous waste container specifically for halogenated organic solids . This container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms.[9][10]
-
Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.[5][6]
-
-
Container Management:
-
Waste Transfer:
-
Carefully transfer solid this compound waste into the designated halogenated organic waste container using a clean spatula or scoop.
-
For residual amounts in original containers, triple rinse with a suitable solvent (e.g., acetone, ethanol). The rinsate must also be collected as halogenated organic liquid waste in a separate, appropriately labeled container.
-
-
Decontamination of Labware:
-
Decontaminate any glassware or equipment that has come into contact with this compound by rinsing with an appropriate solvent.
-
Collect the solvent rinsate as halogenated hazardous waste.
-
-
Storage Pending Disposal:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste container.[8][9]
-
Final disposal methods may include high-temperature incineration at a specialized facility equipped with flue gas scrubbing.[11]
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C13H8Cl2O | CID 458188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. actenviro.com [actenviro.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. chemicalbook.com [chemicalbook.com]
Essential Safety and Logistics for Handling 2,5-Dichlorobenzophenone
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for 2,5-Dichlorobenzophenone, a compound that requires careful management in a laboratory setting. Adherence to these procedures is critical to ensure personal safety and maintain a secure research environment.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 16611-67-9
-
Molecular Formula: C13H8Cl2O
Hazard Summary: this compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Category | Specifications | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | Protects against dust particles and splashes that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber) and fire/flame resistant and impervious clothing. A lab coat or chemical-resistant apron should be worn. | Prevents skin contact which can cause irritation.[1][3] Contaminated clothing must be removed and washed before reuse.[1][2][3] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced. A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[5] | Protects against inhalation of dust, which may cause respiratory irritation.[1][2][4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial. The following workflow outlines the key steps from preparation to disposal.
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] The storage area should be locked.[1][3]
In Case of Accidental Exposure:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][3]
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[1][2][3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][3]
Spill Response: In case of a spill, evacuate personnel to a safe area. Avoid dust formation and breathing vapors, mist, or gas.[1] Use personal protective equipment.[1] Collect the spilled material and arrange for disposal. Prevent further leakage or spillage if it is safe to do so.[1]
Disposal Plan
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][3] Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[5] Do not mix with other waste. Handle uncleaned containers as you would the product itself.[6]
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
